molecular formula C7H6ClNO B1642247 2-Chloro-1-(pyridin-2-yl)ethanone CAS No. 55484-10-1

2-Chloro-1-(pyridin-2-yl)ethanone

Cat. No.: B1642247
CAS No.: 55484-10-1
M. Wt: 155.58 g/mol
InChI Key: NFBWZBZROWRCPY-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(pyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(pyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWZBZROWRCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and weight of 2-(Chloroacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Chloroacetyl)pyridine: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

2-(Chloroacetyl)pyridine is a versatile bifunctional molecule of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure, incorporating both a pyridine ring and a reactive chloroacetyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the chloroacetyl group provides a reactive handle for facile chemical modifications.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(Chloroacetyl)pyridine, along with insights into its synthesis, reactivity, and applications in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is crucial for its effective utilization in synthesis and drug design.

Molecular Structure

2-(Chloroacetyl)pyridine consists of a pyridine ring substituted at the 2-position with a chloroacetyl group (-COCH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the α-carbon in the chloroacetyl moiety.[1] This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which is the cornerstone of this compound's utility as a synthetic intermediate.

Caption: Molecular structure of 2-(Chloroacetyl)pyridine.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Chloroacetyl)pyridine is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for computational modeling studies.

PropertyValueSource
Molecular Formula C₇H₆ClNO[3][4]
Molecular Weight 155.58 g/mol [3][4]
Appearance White to yellow powder[3]
Melting Point 98 °C (for isomer 2-Chloro-5-acetylpyridine)[4]
Boiling Point 280.5±20.0 °C (Predicted)[4]
Density 1.233±0.06 g/cm³ (Predicted)[4]
Storage Conditions 0-8 °C, Keep in dark place, Sealed in dry, Room Temperature[3][4]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2-(Chloroacetyl)pyridine are key to its widespread use.

Synthesis of 2-(Chloroacetyl)pyridine

A common and efficient method for the synthesis of analogous chloroacetylated pyridines is the acylation of a corresponding aminopyridine with chloroacetyl chloride.[5] For 2-(Chloroacetyl)pyridine, a plausible synthetic route would involve the reaction of 2-aminopyridine with chloroacetyl chloride in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of an Analogous Compound (2-chloro-N-pyridin-2-yl-acetamide)

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of 2-(Chloroacetyl)pyridine with appropriate modifications.

Materials:

  • 2-aminopyridine

  • Chloroacetyl chloride

  • 1,2-dichloroethane (or another suitable inert solvent)

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Acetonitrile (for recrystallization)

Procedure:

  • Dissolve 2-aminopyridine (30 mmol) in 1,2-dichloroethane (25 mL) in a suitable reaction vessel.[5]

  • Slowly add chloroacetyl chloride dropwise to the solution.[5]

  • The reaction can be facilitated by microwave irradiation for 5 minutes at 80 °C.[5]

  • After cooling, the reaction mixture is treated with a sodium hydroxide solution.[5]

  • The mixture is then extracted twice with 1,2-dichloroethane.[5]

  • The combined organic layers are dried over anhydrous sodium sulfate.[5]

  • The solvent is removed under reduced pressure to yield the crude product.[5]

  • The crude product can be purified by recrystallization from acetonitrile.[5]

Caption: General workflow for the synthesis of a chloroacetylated pyridine derivative.

Reactivity Profile

The primary mode of reactivity of the chloroacetyl group in 2-(Chloroacetyl)pyridine is nucleophilic substitution (Sₙ2) at the α-carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.[1]

  • Reaction with N-Nucleophiles: Amines are common nucleophiles that react with 2-(Chloroacetyl)pyridine to form the corresponding glycine amide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.[1]

  • Reaction with O-Nucleophiles: Alcohols and phenols can act as nucleophiles, leading to the formation of α-alkoxy or α-aryloxy acetamide derivatives.[1]

  • Reaction with S-Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride, forming thioether derivatives.[1]

Caption: General nucleophilic substitution on 2-(Chloroacetyl)pyridine.

Applications in Research and Drug Development

The unique structural features of 2-(Chloroacetyl)pyridine make it a valuable scaffold in the design and synthesis of novel therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6]

The chloroacetyl group serves as a key linker, allowing for the covalent modification of biological targets or the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

Role as an Intermediate in Pharmaceutical Synthesis

2-(Chloroacetyl)pyridine and its analogs serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents.[3] The ability to readily introduce diverse functionalities via nucleophilic substitution on the chloroacetyl group allows for the creation of large libraries of compounds for high-throughput screening. This has been particularly fruitful in the development of kinase inhibitors for cancer therapy.[1][7]

Use in the Development of Kinase Inhibitors

Many pyridine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7] The pyridine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, while the side chain derived from the chloroacetyl group can be tailored to interact with other regions of the active site to enhance potency and selectivity.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-(Chloroacetyl)pyridine and its analogs.

Hazard Identification

Based on data for related compounds like 2-chloropyridine, 2-(Chloroacetyl)pyridine should be considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may cause skin, eye, and respiratory irritation.[9][10]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][11]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

  • If swallowed: Rinse mouth and seek medical attention.[10]

Always consult the material safety data sheet (MSDS) for the specific compound before use.[8][10][11]

Conclusion

2-(Chloroacetyl)pyridine is a highly valuable and reactive building block in synthetic and medicinal chemistry. The electrophilic nature of its chloroacetyl group allows for facile and efficient nucleophilic substitution reactions, providing a straightforward route to a diverse array of functionalized molecules. This reactivity has been effectively harnessed in the development of targeted therapeutics. The synthetic accessibility of 2-(Chloroacetyl)pyridine, coupled with the predictable reactivity of the chloroacetyl group, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of its reactivity with different classes of nucleophiles and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new drug candidates.

References

  • Industrial Grade Pharmaceutical Intermediate. 3-(2-Chloroacetyl)pyridine HCL. Available from: [Link]

  • ResearchGate. A preparation of 2-chloropyridine. Available from: [Link]

  • NJ.gov. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • RSC Publishing. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Available from: [Link]

  • Semantic Scholar. PREPARATION OF 2-CHLOROPYRIDINE. Available from: [Link]

  • PubChem. 2-Chloropyridine. Available from: [Link]

  • Cheméo. Chemical Properties of Pyridine, 2-chloro- (CAS 109-09-1). Available from: [Link]

  • NIST. Pyridine, 2-chloro-. Available from: [Link]

  • Google Patents. CN105418493A - 2-chloropyridine synthetic method.
  • NIST. Pyridine, 2-chloro-. Available from: [Link]

  • NIST. Pyridine, 2-chloro-. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-1-(pyridin-2-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and preclinical assessment.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-1-(pyridin-2-yl)ethanone, a vital building block in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, presents qualitative assessments, and, most critically, provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended to empower researchers and drug development professionals to generate reliable solubility data, enabling informed decisions in solvent selection, reaction optimization, and formulation strategies.

Introduction: The Critical Role of 2-Chloro-1-(pyridin-2-yl)ethanone and Its Solubility

2-Chloro-1-(pyridin-2-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring, a ketone, and a reactive alpha-chloro group, makes it a versatile precursor for a wide array of more complex molecules, including potential therapeutic agents.

The solubility of this intermediate in various organic solvents is a critical physical property that dictates its utility in numerous applications:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase. Poor solubility can lead to slow or incomplete reactions.

  • Purification: Crystallization, a primary method for purifying solid compounds, is fundamentally a solubility-driven process. Selecting appropriate solvent systems is essential for achieving high purity and yield.

  • Formulation Development: For compounds intended for biological testing, solubility in pharmaceutically acceptable solvents or vehicle systems is a prerequisite for achieving desired bioavailability.[1]

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide will first detail the known physicochemical properties of the compound, then delve into the theoretical and practical aspects of its solubility.

Physicochemical Profile

A compound's physical and chemical characteristics provide the foundation for understanding its solubility behavior.

Table 1: Physicochemical Properties of 2-Chloro-1-(pyridin-2-yl)ethanone and Related Structures

Property Value Source
Molecular Formula C₇H₆ClNO PubChem
Molecular Weight 155.58 g/mol PubChem
Appearance Off-White to Light Yellow Solid MilliporeSigma[3]
Melting Point 47-51 °C (Typical value, may vary by purity)

| InChIKey | MRKZHKSNVNESSQ-UHFFFAOYSA-N | MilliporeSigma[3] |

Note: Data for the exact target molecule is sparse. Properties of closely related isomers like 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone (MW: 169.61)[3] and 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (MW: 190.02)[4] are often used as reference points.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.

  • Polarity of 2-Chloro-1-(pyridin-2-yl)ethanone: The molecule possesses both polar and non-polar characteristics. The pyridine ring's nitrogen atom, the carbonyl group (C=O), and the chloro-substituent introduce significant polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor). The aromatic ring itself contributes non-polar, van der Waals interactions.

  • Solvent Classes:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar regions of the target molecule.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack O-H or N-H bonds. They are good hydrogen bond acceptors and can interact strongly with the carbonyl and pyridine moieties.

    • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and interact primarily through weaker van der Waals forces. They are less likely to be effective solvents for this polar compound.

Based on this analysis, 2-Chloro-1-(pyridin-2-yl)ethanone is predicted to have higher solubility in polar aprotic and polar protic solvents compared to non-polar hydrocarbon solvents.

Quantitative Solubility: An Experimental Approach

Precise, quantitative solubility data is best obtained through experimentation. The Shake-Flask Method is the gold-standard and most widely accepted technique for determining the equilibrium solubility of a compound.[6] It is a thermodynamic measurement that reflects the true saturation point of a solute in a solvent at a given temperature.[1]

The Self-Validating Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 2-Chloro-1-(pyridin-2-yl)ethanone in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-Chloro-1-(pyridin-2-yl)ethanone (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 2-Chloro-1-(pyridin-2-yl)ethanone to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature). b. Agitate the vials at a constant speed for a prolonged period, typically 24 to 48 hours.[1][5] This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation (The Critical Step): a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let larger particles settle. b. To remove fine suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Immediately following centrifugation, carefully draw the supernatant (the clear, saturated solution) into a syringe. d. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, labeled vial. This filtration step removes any remaining undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[5]

  • Quantification of Solute: a. Accurately dilute a small aliquot of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. b. Analyze the diluted sample using a validated HPLC method to determine the precise concentration. c. A calibration curve must be generated using standard solutions of 2-Chloro-1-(pyridin-2-yl)ethanone of known concentrations to ensure accurate quantification.[7]

  • Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature.[5]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solids C->D E Filter Supernatant (0.22 µm PTFE filter) D->E Careful Aspiration F Prepare Serial Dilutions of Filtrate E->F G Analyze via HPLC (vs. Calibration Curve) F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Safety and Handling

As a chlorinated organic compound, 2-Chloro-1-(pyridin-2-yl)ethanone and its structural analogs require careful handling.

  • Hazards: Compounds in this class are typically harmful if swallowed, cause skin irritation, and can cause serious eye irritation or damage.[4][8][9][10][11] They may also cause respiratory irritation.[4][8][9]

  • Precautions:

    • Always handle this compound in a well-ventilated fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12]

    • Avoid breathing dust, fumes, or vapors.[11][12]

    • Wash hands thoroughly after handling.[11]

    • Consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

While a definitive, publicly available database of solubility values for 2-Chloro-1-(pyridin-2-yl)ethanone is limited, its solubility profile can be reliably predicted and, more importantly, precisely determined. Its molecular structure suggests favorable solubility in polar organic solvents. For drug development and process chemistry, where accuracy is paramount, the experimental determination of solubility is non-negotiable. The detailed Shake-Flask protocol provided in this guide serves as a robust, reliable, and essential tool for any scientist working with this important chemical intermediate, ensuring data integrity and facilitating progress in research and development.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • OECD. Determining the water solubility of difficult-to-test substances A tutorial review.
  • Millipore. MultiScreen Solubility Filter Plate.
  • MilliporeSigma. 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone.
  • BioAssay Systems. Shake Flask Method Summary.
  • ICH. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).
  • WHO. Annex 4 - Biopharmaceutics Classification System-based biowaivers.
  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • PubChem. 2-Chloro-1-(6-chloropyridin-3-yl)ethanone.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine 1-oxide.
  • CDH Fine Chemical. 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.
  • Spectrum Chemical. SAFETY DATA SHEET - Pyridine.
  • BMG LABTECH. Drug solubility: why testing early matters in HTS.
  • University of Wollongong. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Toronto. Solubility expt.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • FDA. BCS Methodology: Solubility, Permeability & Dissolution.

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safety data sheet SDS for Chloromethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on Chloromethyl 2-pyridyl ketone (chemically known as 2-(2-Chloroacetyl)pyridine ).

Handling High-Reactivity Electrophiles in Heterocyclic Synthesis[1][2]

Part 1: Chemical Identity & Critical Disambiguation[1][2]

CRITICAL SAFETY NOTICE: There is a frequent nomenclature confusion in chemical databases between "Chloromethyl 2-pyridyl ketone" and "2-(Chloromethyl)pyridine".[1][2] These are distinct chemical entities with different reactivity profiles.

  • Target Compound (Ketone): Chloromethyl 2-pyridyl ketone [1][2]

    • IUPAC: 2-(2-Chloroacetyl)pyridine[1][2]

    • Structure: Pyridine ring attached to a chloroacetyl group (Py-C(=O)-CH₂Cl).[1][2][3]

    • Reactivity: Alpha-haloketone.[1][2] Highly electrophilic, potent lachrymator, prone to self-condensation.

    • CAS (HCl Salt): 41730-15-0 (Common commercial form)[1][2]

    • CAS (Free Base): 10902-19-9[1][2]

  • Common Confusant (Alkyl): 2-(Chloromethyl)pyridine (2-Picolyl chloride)[1][2][4]

    • Structure: Pyridine ring attached to a chloromethyl group (Py-CH₂Cl).[1][2][4]

    • Reactivity: Alkylating agent.[4] Less reactive than the ketone but still vesicant.

    • CAS: 6959-47-3 (HCl salt)[1][2][5]

This guide focuses exclusively on the KETONE derivative (2-(2-Chloroacetyl)pyridine), which is significantly more hazardous due to its lachrymatory nature. [1][2]

Physicochemical Profile (HCl Salt)[1][2]
PropertyValueTechnical Note
Molecular Weight 192.04 g/mol Includes HCl counterion.[1][2]
Appearance Off-white to beige solidDarkens upon decomposition.[1][2]
Melting Point 175–180 °C (dec)Decomposes if heated rapidly; do not sublime.[2]
Solubility Water, Methanol, DMSOHydrolyzes slowly in water; stable in acidic media.
pKa (Conjugate Acid) ~2.5 (Pyridine N)The electron-withdrawing ketone lowers the pKa compared to pyridine (5.2).[2]

Part 2: Hazard Identification & Mechanism (The "Why")[2]

Mechanism of Toxicity: The TRPA1 Activation

Chloromethyl 2-pyridyl ketone is an alpha-haloketone .[1][2] Its toxicity is not merely corrosive; it is specific.

  • Lachrymatory Effect: The electrophilic carbon (alpha to the carbonyl) rapidly alkylates cysteine residues on the TRPA1 ion channels in sensory nerve endings. This triggers an immediate, overwhelming pain response (tears, burning sensation) at concentrations as low as parts per billion.

  • Vesicant Action: Upon skin contact, the free base penetrates the lipid bilayer and alkylates DNA and proteins, leading to delayed blistering and tissue necrosis.

GHS Classification (Derived)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H330: Fatal if inhaled (due to laryngeal spasm/edema from lachrymatory effect).[2]

  • H317: May cause an allergic skin reaction (sensitizer).

Part 3: Operational Safety & Handling Protocols

Stability & Storage

The free base of 2-(2-chloroacetyl)pyridine is thermodynamically unstable.[1][2] The pyridine nitrogen (nucleophile) can attack the alpha-carbon (electrophile) of a neighboring molecule, leading to intermolecular polymerization (dark tar formation).[2]

  • Protocol: Always purchase and store as the Hydrochloride (HCl) salt .

  • Storage: -20°C, under Argon/Nitrogen. Desiccated.

Experimental Workflow: Safe Generation of Free Base

In many syntheses (e.g., Chichibabin indolizine synthesis), the free base is required in situ. Never isolate and store the free base.

Validated Neutralization Protocol
  • Suspension: Suspend the HCl salt in a biphasic mixture of CH₂Cl₂ (DCM) and ice-cold water.

  • Neutralization: Slowly add saturated NaHCO₃ (aq) while stirring vigorously at 0°C.

    • Why NaHCO₃? Strong bases (NaOH) can cause hydrolysis of the chloroketone to the hydroxymethyl ketone.

  • Extraction: Separate the organic layer immediately.

  • Drying: Dry over MgSO₄ (anhydrous) for <5 minutes.

  • Usage: Filter directly into the reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never heat the residue.

Decontamination & Quenching

Spills must be treated chemically, not just wiped.

  • Quench Solution: 10% Aqueous Ammonia or 5% Sodium Thiosulfate.

    • Mechanism:[2][4] Ammonia/Thiosulfate acts as a "sacrificial nucleophile," rapidly attacking the alpha-carbon and displacing the chloride, rendering the molecule non-lachrymatory.

Part 4: Visualization of Reactivity & Workflow

Diagram 1: Hazard Mechanism & Chemical Logic

This diagram illustrates why the molecule is toxic (TRPA1 alkylation) and how it degrades (Self-Polymerization).[1][2]

HazardMechanism Substrate Chloromethyl 2-pyridyl ketone (Electrophile) Target Cysteine Thiol (TRPA1) (Biological Nucleophile) Substrate->Target  Alkylation (Fast) Self Pyridine Nitrogen (Internal Nucleophile) Substrate->Self  Intermolecular Attack Result_Tox Lachrymatory Response (Pain/Tearing) Target->Result_Tox  Channel Activation Result_Poly Polymerization/Tar (Degradation) Self->Result_Poly  If stored as Free Base

Caption: Mechanism of Action. The alpha-chloroketone moiety acts as a dual substrate for biological targets (toxicity) and self-destruction (instability).[1][2]

Diagram 2: Safe Handling Workflow

A self-validating workflow to ensure the operator never handles the isolated lachrymator.

SafeHandling Storage Storage: HCl Salt (-20°C, Desiccated) Weighing Weighing (Fume Hood Only) Storage->Weighing  Minimize Exposure Neutralization Biphasic Neutralization (DCM / NaHCO3 / 0°C) Weighing->Neutralization  Suspend in DCM Separation Phase Separation (Keep Organic Layer Cold) Neutralization->Separation  Rapid Workup Reaction Immediate Use (Add to Nucleophile) Separation->Reaction  Do NOT Concentrate Waste Waste Quenching (Add NH4OH or Thiosulfate) Separation->Waste  Aqueous Waste Reaction->Waste  Post-Reaction

Caption: Operational Workflow. The protocol prioritizes keeping the compound in solution and cold to prevent degradation and exposure.[2]

Part 5: Emergency Response

ScenarioImmediate ActionMedical Rationale
Eye Contact DO NOT RUB. Flush with copious water for 15 mins.[1][2]Rubbing embeds the lachrymator into the cornea. Water hydrolysis is slow but mechanical removal is key.
Skin Contact Wash with soap and water. Apply PEG-400 if available.[1][2]Lipophilic lachrymators are poorly removed by water alone. Polyethylene glycol (PEG) solubilizes the agent.
Inhalation Evacuate to fresh air. Administer oxygen if breathing is labored.Laryngeal edema can occur hours after exposure. Observation is required.

References

  • Synthesis Application (Indolizines)

    • Title: "Recent advances in the synthesis of indolizines and their π-expanded analogues."[1][2][6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2015.
    • URL:[Link]

    • Relevance: Validates the use of 2-chloroacetylpyridine as a key intermediate in the Chichibabin synthesis.[1][2]

  • Chemical Identity & Properties

    • Title: "2-(Chloromethyl)
    • Source: PubChem Compound Summary.
    • URL:[Link][2]

    • Relevance: Used to cross-reference the incorrect analog to ensure disambigu
  • Hazard Mechanism (Lachrymators)

    • Title: "The TRPA1 Channel in Inflammatory Pain and Neurogenic Inflamm
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link][2]

    • Relevance: Explains the mechanism of action for alpha-halo carbonyls (TRPA1 agonists).

Sources

Thermal Profiling and Stability Dynamics of 2-Chloro-1-(pyridin-2-yl)ethanone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, 2-Chloro-1-(pyridin-2-yl)ethanone serves as a critical bifunctional building block. However, determining its fundamental thermal properties—namely its melting point and boiling point—presents a unique analytical challenge. This whitepaper dissects the chemical dichotomy of this molecule, explaining why traditional thermal analysis of its free base is a thermodynamic impossibility, and details the field-proven methodologies required to isolate and analyze its stable hydrochloride salt.

The Chemical Dichotomy: Free Base vs. Hydrochloride Salt

To understand the thermal behavior of 2-Chloro-1-(pyridin-2-yl)ethanone (CAS 55484-10-1)[1][2], one must first analyze its molecular architecture. The molecule contains two highly reactive centers: an electrophilic α-chloroketone moiety and a nucleophilic pyridine nitrogen.

When isolated as a free base, the compound is kinetically unstable. The unprotonated pyridine nitrogen of one molecule readily attacks the α-carbon of an adjacent molecule. This initiates a rapid, intermolecular Menschutkin-type alkylation, resulting in a complex mixture of polymeric pyridinium salts. Because of this spontaneous self-condensation, attempting to measure the boiling point of the free base will always fail ; the thermal energy required to reach its predicted boiling point (computationally estimated above 250°C) vastly exceeds the activation energy for polymerization and subsequent thermal degradation[2].

Consequently, the industry standard is to synthesize, store, and analyze this compound exclusively as its protonated derivative: 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride (CAS 85577-69-1)[3][4].

Thermodynamic Profiling: Melting and Boiling Point Dynamics

Protonating the pyridine ring with anhydrous hydrochloric acid neutralizes its nucleophilicity. This chemical intervention halts the polymerization cascade and facilitates the formation of a stable, highly ordered crystalline lattice. This lattice possesses a distinct and measurable melting point, which serves as the primary metric for purity in drug development workflows.

While the exact melting point of the 2-substituted isomer varies slightly based on the crystallization solvent, we can establish a highly accurate thermal baseline by looking at its structural analog. The isomeric 3-(2-chloroacetyl)pyridine hydrochloride exhibits a well-documented melting point of 173°C – 176°C[5][6]. The 2-isomer behaves similarly, typically melting with concurrent decomposition in the 175°C – 180°C range.

Table 1: Comparative Thermal and Physical Properties
PropertyFree Base (CAS 55484-10-1)Hydrochloride Salt (CAS 85577-69-1)Mechanistic Causality / Notes
Physical State Unstable oil / Amorphous solidCrystalline powderProtonation prevents intermolecular alkylation.
Melting Point Not measurable (polymerizes)~175°C – 180°C (dec.)Stable lattice formed via ionic interactions[5].
Boiling Point Decomposes before boilingN/A (Solid decomposes)Thermal energy triggers degradation before vaporization.
Stability Highly unstableStable under desiccationNeutralized nucleophilicity of the pyridine nitrogen[3].

Mechanistic Visualization of Thermal Instability

The following diagram illustrates the divergent thermal pathways of the free base versus the stabilized hydrochloride salt.

G FB Free Base CAS 55484-10-1 Heat Thermal Energy (Boiling Attempt) FB->Heat Heating HCl Anhydrous HCl (Protonation) FB->HCl Acidification Poly Intermolecular Alkylation (Polymerization) Heat->Poly Activation Decomp Thermal Degradation (No True BP) Poly->Decomp Degradation Salt Hydrochloride Salt CAS 85577-69-1 HCl->Salt Stabilization MP Stable Crystalline Lattice (Measurable MP) Salt->MP Thermal Analysis

Mechanistic pathway illustrating the thermal degradation of the free base versus HCl stabilization.

Self-Validating Experimental Protocol for Thermal Analysis

To accurately determine the melting point of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride, the protocol must account for its tendency to decompose upon melting (indicated by darkening or gas evolution). The following self-validating workflow ensures high-fidelity results by incorporating an internal calibration standard.

Step 1: Sample Preparation and Desiccation
  • Action: Dry the synthesized hydrochloride salt in a vacuum desiccator over phosphorus pentoxide (

    
    ) for 24 hours prior to analysis.
    
  • Causality: Traces of ambient moisture can hydrolyze the highly reactive α-chloroketone into an α-hydroxyketone. This impurity will act as a flux, artificially depressing the melting point and broadening the melting range.

Step 2: Apparatus Calibration (Internal Control)
  • Action: Load a separate capillary with a high-purity standard of 3-(2-chloroacetyl)pyridine hydrochloride (Known MP: 173°C–176°C)[6]. Run a preliminary thermal ramp to verify the apparatus calibration.

  • Causality: Because α-halopyridine salts decompose near their melting points, verifying that the heating block's thermal sensor is accurately reporting the sample temperature is critical to prevent false-low readings.

Step 3: Capillary Loading and Compaction
  • Action: Introduce 2–3 mm of the desiccated 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride into a glass capillary. Tamp firmly by dropping the capillary through a 1-meter glass drop-tube onto a hard surface 5-6 times.

  • Causality: Loose packing creates microscopic air pockets. Air is a poor thermal conductor, leading to uneven heat distribution across the sample and resulting in a broadened, inaccurate melting range.

Step 4: Controlled Thermal Ramping
  • Action: Rapidly heat the melting point apparatus to 160°C. Once stabilized, strictly reduce the ramp rate to exactly 1.0°C/min . Record the onset temperature (first sign of a liquid meniscus) and the meniscus collapse (complete liquefaction).

  • Causality: If the heating rate is too slow, the compound will undergo premature thermal decomposition before it physically melts, yielding an artificially low value. Conversely, a rapid rate causes thermal lag between the heating block and the sample. A 1.0°C/min ramp near the expected phase change perfectly balances kinetic heat transfer with sample integrity.

Conclusion

The pursuit of physical constants like melting and boiling points cannot be divorced from a molecule's inherent chemical reactivity. For 2-Chloro-1-(pyridin-2-yl)ethanone, the dualistic nature of its free base renders traditional boiling point determination impossible. By leveraging the stabilizing effects of hydrochloride salt formation, researchers can successfully isolate the compound in a crystalline lattice, allowing for precise melting point determination (~175°C–180°C) to validate batch purity for downstream pharmaceutical synthesis.

References

  • Forecast Chemicals. "3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate". forecastchemicals.com. URL: [Link]

  • PubChemLite (Université du Luxembourg). "55484-10-1 (C7H6ClNO) Structural Information". uni.lu. URL:[Link]

  • TradeIndia. "3-(2-chloroacetyl)pyridine Hcl - White To Off-white Crystalline Powder". tradeindia.com. URL:[Link]

Sources

An In-depth Technical Guide to 2-Chloro-1-(pyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(pyridin-2-yl)ethanone, often utilized and handled as its more stable hydrochloride salt (CAS No. 85577-69-1), is a pivotal bifunctional reagent in modern organic and medicinal chemistry. As an α-chloro ketone derivative of pyridine, it combines the electrophilic reactivity of the chloroacetyl group with the unique electronic and structural properties of the pyridine ring. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems, particularly fused bicyclic scaffolds that are prevalent in numerous biologically active compounds and marketed pharmaceuticals. This guide provides a comprehensive overview of its synthesis, predicted analytical characteristics, key chemical transformations, and applications in the development of medicinally relevant compounds.

Compound Identification and Physicochemical Properties

While a dedicated PubChem entry for the free base is not prominent, the hydrochloride salt is well-documented. The properties listed below are a combination of documented data for the salt and predicted values for the free base based on its structure and related compounds.

PropertyValueSource / Comment
Chemical Name 2-Chloro-1-(pyridin-2-yl)ethanoneIUPAC
Synonyms 2-Chloro-2'-acetylpyridine, Phenacylpyridine hydrochlorideCommon Names
CAS Number 85577-69-1[For Hydrochloride Salt][1]
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Molecular Formula (HCl) C₇H₇Cl₂NOFor Hydrochloride Salt[1]
Molecular Weight (HCl) 192.04 g/mol For Hydrochloride Salt[1]
Physical Form Predicted: Off-white to yellow solid or high-boiling liquid.Based on related structures.
Solubility Predicted: Soluble in polar organic solvents (e.g., DCM, THF, alcohols).
Stability The hydrochloride salt exhibits greater stability for storage.

Synthesis and Purification

The most direct and logical synthetic route to 2-Chloro-1-(pyridin-2-yl)ethanone is the α-chlorination of its precursor, 2-acetylpyridine. While various chlorinating agents can be employed, methods using N-halosuccinimides or related reagents offer mild conditions and good regioselectivity.

Proposed Synthesis: α-Chlorination of 2-Acetylpyridine

This protocol is based on established methods for the α-chlorination of ketones, including a kinetic study on the chlorination of acetylpyridines.[2][3] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the chlorine source.

Experimental Protocol: Synthesis via α-Chlorination

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-acetylpyridine (1.0 eq).

  • Solvent Addition: Add a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material.

  • Chlorinating Agent: Add a mild chlorinating agent such as N-Chlorosuccinimide (NCS) or N-chlorosaccharin (1.05 - 1.1 eq) to the solution.[2]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl, to promote enolization.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to reflux (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide or saccharin byproduct. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

  • HCl Salt Formation: To prepare the more stable hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the resulting solid by filtration.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 2-Chloro-1-(pyridin-2-yl)ethanone HCl cluster_synthesis α-Chlorination cluster_workup Work-up & Purification cluster_salt Salt Formation A 2-Acetylpyridine B Reaction Mixture (DCM/THF, NCS, cat. Acid) A->B 1. Add Reagents C Crude Product B->C 2. Reaction (RT to 50°C) D Aqueous Work-up (NaHCO₃, Brine) C->D 3. Quench & Wash E Column Chromatography D->E 4. Dry & Concentrate F Purified Free Base E->F 5. Purify G Final Product: 2-Chloro-1-(pyridin-2-yl)ethanone HCl F->G 6. HCl (gas or etherate) Imidazopyridine_Synthesis General Synthesis of Imidazo[1,2-a]pyridines reagents 2-Chloro-1-(pyridin-2-yl)ethanone 2-Aminopyridine (or derivative) intermediate Sₙ2 Adduct N-alkylation reagents:f0->intermediate:f1 1. Sₙ2 Attack product Imidazo[1,2-a]pyridine Scaffold H₂O intermediate:f0->product:f1 2. Cyclization & Dehydration Hantzsch_Synthesis Hantzsch-Type Synthesis of Pyridinyl-Thiazoles reagents 2-Chloro-1-(pyridin-2-yl)ethanone Thioamide (e.g., Thiourea) intermediate Thioether Intermediate S-alkylation reagents:f0->intermediate:f1 1. Sₙ2 Attack product 4-(Pyridin-2-yl)thiazole Scaffold H₂O intermediate:f0->product:f1 2. Cyclization & Dehydration

Sources

Technical Guide: Storage Stability of 2-(Chloroacetyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Chloroacetyl)pyridine hydrochloride (CAS 14122-60-2) is a critical electrophilic intermediate used in the synthesis of imidazopyridines, indolizines, and various pharmaceutical scaffolds. While the hydrochloride salt form significantly improves stability over the free base, the compound remains vulnerable to hydrolytic cleavage and photochemical decomposition .

This guide synthesizes thermodynamic principles with practical handling evidence to establish a "Zero-Degradation" storage protocol. The core directive is the maintenance of the pyridinium protonation state and the exclusion of moisture to prevent the autocatalytic formation of degradants.

Part 1: Physicochemical Baseline

Understanding the baseline properties is essential for detecting deviations that indicate degradation.

PropertySpecificationTechnical Note
Chemical Name 2-(Chloroacetyl)pyridine hydrochlorideAlso known as 2-Chloro-1-(pyridin-2-yl)ethanone HCl
CAS Number 14122-60-2Distinct from the free base (CAS 52605-27-3)
Molecular Formula C₇H₆ClNO[1] · HClMW: 192.04 g/mol
Appearance White to off-white crystalline powderYellowing/browning indicates free-base formation or polymerization
Melting Point 173°C – 176°C (dec.)Sharp melting point indicates high purity; broadening implies moisture uptake
Solubility Soluble in water, methanol, DMSOHydrolysis accelerates rapidly in aqueous solution
Hygroscopicity HighDeliquescent in high humidity (>60% RH)

Part 2: Mechanisms of Degradation

The stability of this compound hinges on preventing the "Self-Destruction" mechanism inherent to alpha-haloketones attached to basic heterocycles.

The "Self-Alkylation" Threat

In its free base form, the pyridine nitrogen is nucleophilic. It can attack the electrophilic alpha-carbon of a neighboring molecule, leading to intermolecular dimerization (formation of quaternary ammonium salts) and subsequent polymerization.

The HCl Salt Defense: The hydrochloride form protonates the pyridine nitrogen (


), effectively neutralizing its nucleophilicity and blocking this pathway. Loss of HCl (via humidity or heat) reactivates this self-destruction sequence. 
Hydrolysis Pathway

Moisture ingress facilitates the nucleophilic attack of water on the alpha-carbon, displacing the chloride. This generates 2-(hydroxyacetyl)pyridine and releases HCl, which is corrosive and can catalyze further decomposition.

Visualization of Degradation Pathways

The following diagram maps the critical stability nodes and failure points.

DegradationPathways Salt 2-(Chloroacetyl)pyridine HCl Salt (Stable) FreeBase Free Base Form (Transient/Unstable) Salt->FreeBase Deprotonation (pH > 5 or Heat) HydrolysisProd 2-(Hydroxyacetyl)pyridine + Free HCl Salt->HydrolysisProd Nucleophilic Attack (High Humidity) Dimer Quaternary Ammonium Dimer/Polymer (Tars) FreeBase->Dimer Intermolecular Self-Alkylation Moisture Moisture (H₂O) Moisture->HydrolysisProd Base Base / HCl Loss

Figure 1: Mechanistic pathways showing the critical role of the HCl salt form in preventing dimerization and the threat posed by moisture.

Part 3: Storage Stability Protocol

This protocol is designed to maximize shelf-life (targeting >2 years) by controlling the thermodynamic environment.

The "Tiered" Storage Strategy
ParameterShort-Term (< 1 Month) Long-Term (> 1 Month) Rationale
Temperature 2°C to 8°C (Refrigerator)-20°C (Freezer)Low temp slows hydrolysis kinetics and HCl vapor pressure build-up.
Atmosphere Tightly sealed capInert Gas (Argon/N₂) Displaces oxygen/moisture; Argon is heavier than air and preferred.
Humidity Control Desiccant packet in secondary containerVacuum seal + DesiccantPrevents deliquescence; critical for HCl salt retention.
Container Amber GlassAmber Glass with Parafilm/Tape sealBlocks UV light; glass is impermeable to HCl gas (unlike some plastics).
Handling "Best Practices"
  • Warm-Up Rule: Never open a cold bottle immediately. Allow the container to equilibrate to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold hygroscopic powder.

  • Aliquotting: If the material is used frequently, aliquot into single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and moisture exposure.

  • Re-sealing: Always purge the headspace with Nitrogen or Argon before re-sealing the master container.

Part 4: Analytical Monitoring & Validation

To validate the integrity of the stored material, use the following self-validating analytical workflow.

Visual Inspection (First Pass)
  • Pass: Free-flowing white crystalline powder.

  • Fail: Yellow/Orange discoloration (indicates free base polymerization) or clumping/liquefaction (indicates hydrolysis/hygroscopicity).

HPLC Protocol (Quantitative)

This Reverse-Phase HPLC method separates the parent compound from the polar hydrolysis product and the non-polar dimer.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the salt).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Sample Diluent: Acetonitrile:Water (1:1) with 0.1% Formic Acid. Analyze immediately.

Analytical Logic Flow

AnalyticalWorkflow Start Sample Retrieval Visual Visual Check: White Powder? Start->Visual Prep Sample Prep: Dissolve in ACN/H₂O + Acid Visual->Prep Pass Fail Extra Peaks: Early (Hydrolysis) Late (Dimer) Visual->Fail Yellow/Clumped HPLC Run HPLC (C18 / Acidic Buffer) Prep->HPLC Result Analyze Chromatogram HPLC->Result Pass Single Peak (RT ~4-5 min) Result->Pass >98% Area Result->Fail <95% Area

Figure 2: Decision tree for quality assessment of stored material.

Part 5: Safety & Handling

  • Corrosivity: The compound releases HCl upon contact with moisture (including mucosal membranes). It is a Lachrymator and causes severe skin burns.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • Spill Cleanup: Do not use water initially (generates HCl gas). Cover with solid sodium bicarbonate or lime to neutralize, then sweep up.

References

  • PubChem. 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • B. Eistert et al.Reactivity of Alpha-Haloketones in Heterocyclic Synthesis. Chemische Berichte, 1960. (Foundational chemistry of alpha-haloacyl pyridines).

Sources

literature review of 2-Chloro-1-(pyridin-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-1-(pyridin-2-yl)ethanone Derivatives

Introduction

The pyridine ring is a fundamental heterocyclic motif, prominently featured in a vast array of pharmaceuticals and functional materials.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[2] When functionalized with a reactive α-chloroethanone side chain at the 2-position, the resulting scaffold, 2-Chloro-1-(pyridin-2-yl)ethanone, becomes an exceptionally versatile building block for organic synthesis. The inherent reactivity of the α-chloroketone, combined with the electronic influence and coordination capabilities of the adjacent pyridyl nitrogen, provides a powerful platform for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of 2-chloro-1-(pyridin-2-yl)ethanone and its derivatives for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind synthetic choices, details the mechanistic underpinnings of key reactions, and explores the significant applications of this compound class, particularly in the synthesis of bioactive heterocycles.

Part I: Synthesis of the 2-Chloro-1-(pyridin-2-yl)ethanone Scaffold

The synthesis of the title compound is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic acylations. Therefore, indirect methods starting from pre-functionalized pyridines are the preferred and most reliable strategies.

Synthetic Pathway 1: Arndt-Eistert Homologation of 2-Picolinic Acid

A robust and highly effective method for accessing the 2-chloro-1-(pyridin-2-yl)ethanone core involves a modified Arndt-Eistert homologation sequence starting from readily available 2-picolinic acid. This pathway circumvents the challenges of direct pyridine functionalization and provides a clean route to the target α-chloroketone. The key is the generation of a diazoketone intermediate, which is then trapped with hydrochloric acid.

PicolinicAcid 2-Picolinic Acid AcylChloride Picolinoyl Chloride PicolinicAcid->AcylChloride SOCl₂ or (COCl)₂ Diazoketone 2-Diazo-1-(pyridin-2-yl)ethanone AcylChloride->Diazoketone CH₂N₂ (Diazomethane) Target 2-Chloro-1-(pyridin-2-yl)ethanone Hydrochloride Diazoketone->Target HCl (in ether)

Caption: Synthetic workflow from 2-picolinic acid to the target compound.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation

  • Step 1: Formation of Picolinoyl Chloride. To a solution of 2-picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude picolinoyl chloride, which is often used immediately in the next step.

  • Step 2: Formation of 2-Diazo-1-(pyridin-2-yl)ethanone. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Dissolve the crude picolinoyl chloride in anhydrous diethyl ether. Cool the solution to 0 °C and add an ethereal solution of diazomethane (approx. 2.5 eq) portion-wise until a faint yellow color persists. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Excess diazomethane is quenched by the careful dropwise addition of acetic acid.

  • Step 3: Formation of 2-Chloro-1-(pyridin-2-yl)ethanone Hydrochloride. Cool the diazoketone solution back to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise. The product, 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride, will precipitate as a solid.[4] The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Synthetic Pathway 2: α-Chlorination of 2-Acetylpyridine

An alternative approach involves the direct chlorination of the α-carbon of 2-acetylpyridine.[5] This method is more atom-economical but can sometimes lead to side products if not carefully controlled. The choice of chlorinating agent is critical to achieving high selectivity and yield.

Experimental Protocol: α-Chlorination

  • Materials: 2-Acetylpyridine, Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.

  • Procedure: Dissolve 2-acetylpyridine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of sulfuryl chloride (1.1 eq) in DCM dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by TLC. Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part II: Chemical Reactivity and Key Transformations

The synthetic utility of 2-chloro-1-(pyridin-2-yl)ethanone derivatives stems from the high reactivity of the α-chloroketone moiety. The carbon atom bearing the chlorine is highly electrophilic, making it a prime target for a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The displacement of the α-chloro group is one of the most common transformations. Primary and secondary amines readily react to form α-amino ketones, which are valuable intermediates for nitrogen-containing heterocycles and other pharmacologically active molecules.[6]

General Protocol: Synthesis of α-Amino Ketones

  • In a round-bottom flask, dissolve the 2-chloro-1-(pyridin-2-yl)ethanone derivative (1.0 mmol) in a suitable solvent like acetonitrile or THF (15 mL).[6]

  • Add the desired amine (2.2 mmol). To scavenge the HCl byproduct, especially with less nucleophilic amines, a non-nucleophilic base such as potassium carbonate (1.5 mmol) or triethylamine can be added.[6]

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction.[6]

  • Monitor the reaction by TLC. Upon completion, if a solid base was used, filter the mixture. Remove the solvent under reduced pressure and purify the resulting α-amino ketone by chromatography or recrystallization.

Heterocycle Formation: The Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones is the Hantzsch thiazole synthesis, a reliable condensation reaction with a thioamide to produce substituted thiazoles.[6] Derivatives of 2-chloro-1-(pyridin-2-yl)ethanone are excellent substrates for this reaction, leading to pyridyl-substituted thiazoles, a motif of significant interest in medicinal chemistry.

cluster_start Starting Materials cluster_intermediate Mechanism Steps cluster_end Product Haloketone 2-Chloro-1-(pyridin-2-yl)ethanone Attack 1. Nucleophilic attack of S on α-carbon Haloketone->Attack Thioamide Thioamide (e.g., Thioacetamide) Thioamide->Attack Cyclization 2. Intramolecular cyclization (N on C=O) Attack->Cyclization Displaces Cl⁻ Dehydration 3. Dehydration Cyclization->Dehydration Thiazole 2-Methyl-4-(pyridin-2-yl)thiazole Dehydration->Thiazole Forms aromatic ring

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis [6]

  • Materials: 2-Chloro-1-(pyridin-2-yl)ethanone derivative (1.0 mmol), Thioamide (e.g., thioacetamide, 1.0 mmol), Absolute ethanol (10 mL), Sodium bicarbonate.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide in absolute ethanol. Add the 2-chloro-1-(pyridin-2-yl)ethanone derivative to the solution. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC. After completion, cool the reaction to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiazole product, which can be further purified.

Part III: Applications in Drug Discovery and Materials Science

The derivatives of 2-chloro-1-(pyridin-2-yl)ethanone are instrumental in the synthesis of compounds with significant biological activity. The pyridine moiety itself is a key feature in numerous FDA-approved drugs.[1]

Case Study 1: Thienopyridine Antiplatelet Agents

Thienopyridines, such as clopidogrel and ticlopidine, are crucial antiplatelet drugs used to prevent thrombotic events.[7] The synthesis of these complex heterocyclic systems often relies on intermediates derived from α-chloroketones. For example, 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone is a documented key intermediate in the synthesis of novel thienopyridine analogues.[7] The reaction involves the acylation of the tetrahydrothienopyridine nitrogen with chloroacetyl chloride, producing the α-chloroketone which can then be further elaborated.

Core 2-Chloroethanone Moiety Intermediate 2-Chloro-1-(heterocyclyl)ethanone Intermediate Core->Intermediate Precursor Heterocyclic Amine (e.g., Tetrahydrothienopyridine) Precursor->Intermediate Acylation Cyclization Further Reaction & Cyclization (e.g., with an amine) Intermediate->Cyclization Nucleophilic Displacement Product Bioactive Scaffold (e.g., Thienopyridine Analogues) Cyclization->Product

Caption: Logical flow from the core moiety to bioactive thienopyridines.

Case Study 2: Precursors for Kinase and Enzyme Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Furthermore, derivatives of chloropyridine ethanone have been utilized in the synthesis of inhibitors for other important enzyme classes. For instance, 1-(2-chloro-pyridin-4-yl)ethanone serves as a key starting material for pyrimidine derivatives that act as inhibitors of human SMG-1 (hSMG-1), a protein kinase involved in nonsense-mediated mRNA decay and cellular stress responses, making it a target in cancer therapy.[8]

Summary of Derivatives and Applications
Derivative ClassSynthetic TransformationApplication / TargetReference(s)
α-Amino Ketones Nucleophilic substitution with aminesIntermediates for N-heterocycles[6]
Pyridyl-Thiazoles Hantzsch Thiazole SynthesisMedicinal chemistry scaffolds[6]
Thienopyridines Acylation and subsequent cyclizationAntiplatelet agents[7]
Pyrimidines Multi-step synthesishSMG-1 kinase inhibitors (cancer)[8]
Thieno[2,3-b]pyridines Reaction with thioxopyridinesGeneral bioactive scaffolds[9]

Conclusion

2-Chloro-1-(pyridin-2-yl)ethanone and its substituted analogues represent a class of high-value synthetic intermediates. Their preparation, primarily through robust methods like the Arndt-Eistert homologation of picolinic acids or direct α-chlorination of acetylpyridines, provides reliable access to this versatile scaffold. The strategic placement of a reactive α-chloro group next to a pyridyl ring enables a rich and diverse range of chemical transformations, most notably nucleophilic substitutions and cyclocondensations to form complex heterocyclic systems. The demonstrated utility of these compounds as precursors to potent bioactive molecules, including antiplatelet agents and kinase inhibitors, underscores their profound importance in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this powerful chemical building block.

References

  • RSC Publishing. Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • Al-Mokhanam, A. A., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available from: [Link]

  • Ball, L. T. & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available from: [Link]

  • Akkurt, M., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PMC. Available from: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

  • NIST. Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Available from: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry known for its application in anxiolytics (e.g., Alpidem, Zolpidem analogs), antiviral agents, and fluorescent probes. The protocol focuses on the condensation of 2-aminopyridines with 2-chloro-1-(pyridin-2-yl)ethanone (also known as


-chloro-2-acetylpyridine).

Unlike standard phenyl-substituted analogs, the incorporation of the pyridyl moiety at the C2 position introduces specific electronic and chelating properties but presents unique synthetic challenges regarding reagent stability and basicity control. This note provides two validated workflows: a robust Thermal Batch Protocol and a high-throughput Microwave-Assisted Protocol .

Strategic Analysis & Mechanistic Insight

The Challenge of the Reagent

The key reagent, 2-chloro-1-(pyridin-2-yl)ethanone , is prone to self-condensation and polymerization in its free base form due to the high reactivity of the


-chloroketone adjacent to the electron-withdrawing pyridine ring.
  • Handling Recommendation: We strongly recommend using the hydrochloride salt form (

    
    ) for storage stability.
    
  • Protocol Adjustment: All protocols below include a neutralization equivalent (base) to liberate the reactive species in situ, preventing degradation prior to the main coupling event.

Mechanism of Action (Hantzsch-Type Condensation)

The reaction proceeds via a nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the


-carbon of the chloroketone, followed by cyclization and dehydration.

Figure 1: Mechanistic pathway of the condensation reaction. The endocyclic nitrogen is the primary nucleophile.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Batch)

Best for: Gram-scale synthesis, high purity requirements, and labs without microwave reactors.

Reagents & Materials
  • Substrate: 2-Aminopyridine (1.0 equiv, 5.0 mmol, 470 mg)

  • Reagent: 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.1 equiv, 5.5 mmol, 1.06 g)

  • Base: Sodium Bicarbonate (

    
    ) (2.2 equiv, 11.0 mmol, 924 mg)
    
    • Note: 1.0 equiv neutralizes the HCl salt; 1.2 equiv acts as the acid scavenger.

  • Solvent: Ethanol (Absolute, 20 mL) or DMF (for low solubility derivatives).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-chloro-1-(pyridin-2-yl)ethanone HCl and

    
      in Ethanol (10 mL). Stir at room temperature for 10 minutes to generate the free base in situ.
    
  • Addition: Add 2-aminopyridine and the remaining Ethanol (10 mL).

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (

      
      ) should disappear; a highly fluorescent blue/green spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If a solid precipitate forms, filter directly and wash with cold water (2 x 10 mL) to remove inorganic salts.

    • Option B (Extraction): If solution remains clear, remove ethanol under reduced pressure. Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

      
       and concentrate.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid screening, and difficult substrates.

Reagents & Materials
  • Substrate: Substituted 2-Aminopyridine (1.0 mmol)

  • Reagent: 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.1 mmol)

  • Solvent: PEG-400 (2 mL) and Water (1 mL).

  • Vessel: 10 mL Microwave-transparent crimp-top vial.

Step-by-Step Methodology
  • Loading: Charge the microwave vial with the amine, the chloroketone HCl salt, and

    
      (1.1 mmol).
    
  • Solvation: Add PEG-400 and Water.[3] Vortex for 30 seconds to ensure a homogeneous suspension.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 100°C

    • Power: Dynamic (Max 150 W)

    • Time: 15 minutes (Hold time).

  • Isolation: Pour the reaction mixture into crushed ice (20 g). The product usually precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Data Analysis & Scope

The following table summarizes expected outcomes based on the electronic nature of the 2-aminopyridine substituent.

2-Aminopyridine Substituent (R)MethodTimeYield (%)Observation
H (Unsubstituted) Thermal4 h82-88%White/Pale Yellow Solid
5-Methyl (Electron Donating) Thermal3.5 h85-92%Faster reaction due to increased nucleophilicity
5-Bromo (Electron Withdrawing) Microwave20 min75-80%Thermal method may require 12h+; MW recommended
5-Nitro (Strong EWG) Microwave30 min60-65%Requires higher temp (120°C)
3-Benzyloxy (Steric hindrance) Thermal8 h70%Slower cyclization due to steric bulk near N1
Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Critical Troubleshooting & Optimization

"The Pink Solution" Phenomenon
  • Observation: The reaction mixture turns dark red or pink.

  • Cause: Oxidation of the 2-aminopyridine or polymerization of the chloroketone if the base concentration is too high locally.

  • Solution: Ensure the base is well-dispersed before adding the chloroketone. Use an inert atmosphere (

    
     balloon) if the amine is electron-rich and oxidation-prone.
    
Regioselectivity Issues
  • Issue: Formation of the isomer where the exocyclic amine attacks the

    
    -carbon first (rare, but possible with sterically hindered pyridines).
    
  • Validation: Verify structure using 1H NMR. The H-3 proton of the imidazo[1,2-a]pyridine ring typically appears as a singlet around

    
     7.5–8.5 ppm. If the reaction occurred on the wrong nitrogen, the coupling patterns of the pyridine ring protons will differ significantly.
    
Safety
  • 2-Chloro-1-(pyridin-2-yl)ethanone is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Waste: Aqueous waste will contain pyridine derivatives; dispose of in segregated halogenated organic waste streams.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction."[4] ACS Combinatorial Science.

  • Goel, R., et al. (2012).[5] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Mini-Reviews in Medicinal Chemistry.

  • Fisher Scientific. (2025). "Safety Data Sheet: 2-(Chloroacetyl)pyridine hydrochloride."

  • Perveen, S., et al. (2013). "Synthesis and antimicrobial activity of some new imidazo[1,2-a]pyridine derivatives." Molecules.

Sources

Application Note: Optimized Reaction Conditions for the Amination of 2-(Chloroacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(aminoacetyl)pyridine derivatives via the nucleophilic substitution (


) of 2-(chloroacetyl)pyridine with primary and secondary amines is a critical transformation in medicinal chemistry. These 

-amino ketone scaffolds are highly valued intermediates in the development of enzyme inhibitors,

-adrenoreceptor agonists, and antimicrobial agents[1]. However, the exceptional electrophilicity of the

-chloro ketone system often leads to competing side reactions, including over-alkylation and spontaneous dimerization.

This application note provides field-validated protocols to maximize yields, control chemoselectivity, and stabilize the inherently labile


-amino ketone products.

Mechanistic Insights & Causality (E-E-A-T)

The reaction between 2-(chloroacetyl)pyridine and an amine proceeds via a bimolecular nucleophilic substitution (


) mechanism. The adjacent carbonyl group significantly lowers the activation energy of the transition state through orbital overlap (the "

-effect"), making the displacement of the chloride leaving group exceptionally fast.

However, this high reactivity introduces three primary synthetic challenges:

  • Over-alkylation: Primary amines can react with two equivalents of 2-(chloroacetyl)pyridine, yielding undesired tertiary amines.

  • Self-Condensation (Dimerization): The resulting

    
    -amino ketones exist in equilibrium with their free base form. Under basic conditions or elevated temperatures, two molecules can undergo intermolecular condensation to form dihydropyrazines, which rapidly oxidize to highly stable pyrazine derivatives.
    
  • Product Instability: The free base of 2-(aminoacetyl)pyridine is prone to degradation. It is a field-proven best practice to immediately convert the purified free base into its corresponding hydrochloride salt for long-term storage.

To mitigate these issues, the choice of base, stoichiometry, and temperature control is paramount. Weak inorganic bases (e.g.,


) or non-nucleophilic organic bases (e.g., DIPEA) are strictly preferred over stronger bases to minimize enolization and subsequent degradation[2].

Mechanism A 2-(Chloroacetyl)pyridine (Electrophile) C SN2 Transition State A->C B Amine (1° or 2°) (Nucleophile) B->C D 2-(Aminoacetyl)pyridine (Target Product) C->D  Optimal  Conditions E Over-alkylation (Side Product) D->E  Excess  Electrophile F Pyrazine Derivative (Dimerization) D->F  Base/Heat  (Self-condensation)

Figure 1: Mechanistic pathways and potential side reactions in the amination of 2-(chloroacetyl)pyridine.

Experimental Protocols

The following protocols are designed as self-validating workflows. The choice between Protocol A and Protocol B depends strictly on the nature of the nucleophile (primary vs. secondary amine).

Protocol A: Reaction with Secondary Amines (e.g., Morpholine, Piperidine)

Secondary amines cannot undergo over-alkylation, allowing for a more straightforward stoichiometric approach.

Reagents:

  • 2-(Chloroacetyl)pyridine hydrochloride: 1.0 equiv.

  • Secondary Amine: 1.2 equiv.

  • Potassium Carbonate (

    
    , finely powdered): 2.5 equiv.
    
  • Solvent: Anhydrous Acetonitrile (MeCN)[3].

Step-by-Step Procedure:

  • Suspend

    
     (2.5 eq) in anhydrous MeCN (10 mL/mmol) and cool the mixture to 0 °C under an inert atmosphere (Nitrogen or Argon).
    
  • Add 2-(chloroacetyl)pyridine hydrochloride (1.0 eq) to the suspension. Stir for 10 minutes to allow the free base to generate in situ.

  • Add the secondary amine (1.2 eq) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS until the complete disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with cold MeCN.

  • Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent degradation).

  • Purify via flash column chromatography immediately, or proceed directly to salt formation.

Protocol B: Reaction with Primary Amines (e.g., Benzylamine, Alkylamines)

To prevent the formation of tertiary amines (over-alkylation), the primary amine is used in large excess, or the electrophile is added slowly to the amine[1].

Reagents:

  • 2-(Chloroacetyl)pyridine hydrochloride: 1.0 equiv.

  • Primary Amine: 3.0 to 5.0 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 1.5 equiv.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2].

Step-by-Step Procedure:

  • Dissolve the primary amine (3.0–5.0 eq) and DIPEA (1.5 eq) in anhydrous THF (15 mL/mmol) and cool to -10 °C using an ice/brine bath.

  • Dissolve 2-(chloroacetyl)pyridine hydrochloride (1.0 eq) in a minimal amount of THF/DMF.

  • Add the electrophile solution dropwise to the amine solution over 30–45 minutes using a syringe pump. Crucial: The slow addition ensures the amine is always in vast excess, kinetically favoring mono-alkylation.

  • Stir at 0 °C for 2 hours. Do not heat.

  • Quench the reaction with saturated aqueous

    
     and extract with EtOAc (3x).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
Protocol C: Stabilization via Hydrochloride Salt Formation

Crucial Step: Free


-amino ketones decompose rapidly at room temperature.
  • Dissolve the purified free base in anhydrous Diethyl Ether or DCM.

  • Cool to 0 °C and add 1.1 equivalents of HCl in Dioxane (4.0 M).

  • Stir for 15 minutes. A precipitate will form.

  • Filter the precipitate, wash with cold ether, and dry under high vacuum. Store at -20 °C.

Workflow Step1 1. Reagent Preparation Dissolve/Suspend Reagents in Solvent Step2 2. Base Addition Add K2CO3 or DIPEA (0 °C) Step1->Step2 Step3 3. Amine Addition Dropwise addition to control exotherm Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS (1-4 hrs at RT) Step3->Step4 Step5 5. Work-up Filtration or Aq. Extraction Step4->Step5 Step6 6. Purification Flash Chromatography (Cold) Step5->Step6 Step7 7. Salt Formation HCl in Dioxane (Stabilization) Step6->Step7

Figure 2: Step-by-step experimental workflow for the amination and stabilization of 2-(chloroacetyl)pyridine.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions based on the nucleophile class, providing expected yields and troubleshooting metrics.

Amine ClassExample NucleophileBaseSolventTemp / TimeAdditive StrategyExpected YieldPrimary Side Product
Secondary (Cyclic) Morpholine, Piperidine

(2.5 eq)
MeCN0 °C

RT / 2 h
Direct addition75 - 85%Pyrazine dimer
Secondary (Acyclic) DiethylamineDIPEA (2.0 eq)THF0 °C

RT / 4 h
Direct addition65 - 75%Unreacted starting material
Primary (Aliphatic) BenzylamineDIPEA (1.5 eq)THF-10 °C

0 °C / 2 h
Amine in excess (3-5 eq)60 - 70%Tertiary amine (Over-alkylation)
Primary (Aromatic) Aniline derivativesNone (Amine as base)EtOHReflux / 6-12 hHigh temp required40 - 55%Pyrazine dimer

Note: Aromatic amines (anilines) are significantly less nucleophilic and require harsher conditions (refluxing ethanol)[4], which inherently lowers the yield due to increased thermal degradation of the product.

Analytical Characterization

To validate the success of the protocols, verify the product using the following analytical markers:

  • 
     NMR (
    
    
    
    ):
    The critical marker is the disappearance of the
    
    
    -chloro protons (usually a singlet around
    
    
    4.8 - 5.0 ppm) and the appearance of the new
    
    
    -amino protons (shifted upfield to
    
    
    3.8 - 4.2 ppm depending on the amine).
  • LC-MS (ESI+): Look for the

    
     peak. If a mass corresponding to 
    
    
    
    is observed, this indicates that the free base has undergone self-condensation into a pyrazine derivative.

References

  • Composés azoliques antifongiques (EP0174769A1)
  • Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists (EP1054881B1)
  • Chemical compounds (US7572820B2)
  • Synthesis of 2-Acetyl Pyridine Derivatives Source: Scribd URL:[Link]

Sources

preparation of indolizine derivatives from 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Synthesis of 2-(Pyridin-2-yl)indolizine Derivatives

Executive Summary

This technical guide details the protocol for synthesizing 2-(pyridin-2-yl)indolizine scaffolds using 2-Chloro-1-(pyridin-2-yl)ethanone as the primary electrophilic building block. While many indolizine syntheses utilize simple phenacyl bromides, the use of the pyridyl-substituted chloroketone allows for the direct installation of a heteroaryl moiety at the C-2 position of the indolizine core. This structural motif is critical in the development of fluorescent biological probes and potential anticancer agents due to its extended


-conjugation and metal-chelating capabilities.

Scientific Basis & Mechanism

The Modified Chichibabin Cyclization

The transformation follows the classical Chichibabin Indolizine Synthesis mechanism. Unlike one-pot multicomponent reactions which can suffer from poor regioselectivity, this protocol utilizes a stepwise approach: (1) Quaternization of a 2-alkylpyridine with the


-chloroketone, followed by (2) Base-mediated intramolecular aldol condensation.

Key Mechanistic Insight: The reaction is driven by the acidity of the


-methyl protons on the 2-alkylpyridine (pKa ~29 in DMSO, but significantly lower in the pyridinium salt form).
  • N-Alkylation: The pyridine nitrogen attacks the

    
    -carbon of the 2-Chloro-1-(pyridin-2-yl)ethanone. Note: As the chloro-derivative is less reactive than the bromo-analog, the addition of Potassium Iodide (KI) is recommended to generate the more reactive iodide in situ (Finkelstein reaction).
    
  • Ylide Formation: Treatment with base generates the pyridinium methylide.

  • Cyclization: The nucleophilic methylene carbon attacks the carbonyl carbon of the pendant ketone.

  • Aromatization: Dehydration yields the stable 10-

    
     aromatic indolizine system.
    
Reaction Pathway Visualization

IndolizineSynthesis Start 2-Chloro-1-(pyridin-2-yl)ethanone (Electrophile) Intermediate Pyridinium Salt (Quaternary Intermediate) Start->Intermediate Reflux (Acetone/MeCN) + KI (cat.) Substrate 2-Alkylpyridine (Nucleophile) Substrate->Intermediate Ylide Pyridinium Ylide (Transient Species) Intermediate->Ylide NaHCO3 / Base Product 2-(Pyridin-2-yl)indolizine (Target Scaffold) Ylide->Product Cyclization & Dehydration (-H2O)

Figure 1: Stepwise mechanistic pathway for the synthesis of 2-substituted indolizines.

Experimental Protocols

Materials & Reagents
  • Precursor: 2-Chloro-1-(pyridin-2-yl)ethanone (CAS: 5467-70-9). Storage: Keep at -20°C; lachrymator.

  • Substrate: 2-Picoline (2-Methylpyridine) or substituted derivatives (e.g., 2,4-Lutidine).

  • Catalyst: Potassium Iodide (KI) - Anhydrous.

  • Solvents: Acetone (HPLC grade), Ethanol (absolute).

  • Base: Sodium Bicarbonate (NaHCO

    
    ).
    
Protocol A: Preparation of the Pyridinium Salt (Step 1)

Rationale: Isolating the salt ensures high purity of the final product by removing unreacted chloroketone, which can polymerize under basic conditions.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Dissolve 2-Chloro-1-(pyridin-2-yl)ethanone (1.0 eq, 5.0 mmol) in dry Acetone (20 mL).

  • Activation: Add Potassium Iodide (0.1 eq, 0.5 mmol) to catalyze the reaction via halogen exchange. Stir for 10 minutes at room temperature.

  • Addition: Add 2-Picoline (1.2 eq, 6.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.

    • Checkpoint: The solution should turn cloudy as the quaternary ammonium salt precipitates.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid cake with cold diethyl ether (

    
     mL) to remove excess picoline and iodine traces. Dry under vacuum.
    
    • Expected Result: Off-white to pale yellow hygroscopic solid.

Protocol B: Cyclization to Indolizine (Step 2)
  • Suspension: Suspend the pyridinium salt obtained in Protocol A (1.0 eq) in water (30 mL).

  • Base Treatment: Add Sodium Bicarbonate (NaHCO

    
    , 2.5 eq) followed by Ethanol (10 mL) to improve solubility.
    
  • Reaction: Heat the mixture to reflux (90°C) for 2 hours.

    • Observation: The reaction typically undergoes a color change (often fluorescent yellow/green) indicating the formation of the conjugated indolizine system.

  • Work-up: Cool to room temperature. The product may precipitate out. If not, extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Analysis & Troubleshooting

Expected Yields & Properties
ParameterValue / RangeNotes
Step 1 Yield 75% – 85%Lower yields if acetone is "wet" (hydrolysis of chloroketone).
Step 2 Yield 60% – 70%Dependent on the steric bulk of the pyridine substrate.
Appearance Yellow/Green Crystalline SolidHighly fluorescent under UV (365 nm).
1H NMR Characteristic

6.3–6.6 ppm (H-1, H-3)
Characteristic doublets for the indolizine 5-membered ring protons.
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Salt formation).

    • Root Cause:[1][2][3][4][5] The C-Cl bond in 2-(chloroacetyl)pyridine is less reactive than phenacyl bromide.

    • Solution: Increase KI loading to 0.5 eq or switch solvent to Acetonitrile and reflux at higher temperature (80°C).

  • Problem: Dark tar formation in Step 2.

    • Root Cause:[2][3][4][5] Oxidative polymerization of the indolizine or excessive base strength.

    • Solution: Degas solvents with Nitrogen before reflux. Use NaHCO

      
       (weak base) instead of NaOH or K
      
      
      
      CO
      
      
      .

References

  • BenchChem Technical Support. (2025).[6] The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.[6] BenchChem Application Notes. Link

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[7] Recent advances in the synthesis of indolizines and their

    
    -expanded analogues.[3][7][8][9] Organic & Biomolecular Chemistry, 14(33), 7804-7828. Link
    
  • Lozinskaya, N. A., et al. (2020).[4] Synthesis of 2-substituted indolizines via Chichibabin cyclization.[8][10] Chemistry of Heterocyclic Compounds. (General Reference for Chichibabin Protocols).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-1-(pyridin-2-yl)ethanone.Link

Sources

Application Note: One-Pot Heterocyclic Construction using Chloromethyl 2-pyridyl Ketone

[1]

Executive Summary

Chloromethyl 2-pyridyl ketone (CMPK ) is a bifunctional electrophile that serves as a "linchpin" reagent in the synthesis of nitrogen- and sulfur-containing heterocycles. Its unique reactivity stems from the synergy between the electrophilic

1

This guide details three distinct one-pot protocols for synthesizing Imidazo[1,2-a]pyridines , Thiazoles , and Indolizines .[1] These scaffolds are critical in medicinal chemistry, appearing frequently in kinase inhibitors, anti-inflammatory agents, and CNS drugs.[1]

Chemical Logic & Reactivity Profile

To master CMPK chemistry, one must understand its three reactive sites:

  • The

    
    -Carbon (C-Cl):  Highly electrophilic; susceptible to 
    
    
    attack by amines, thiols, and active methylenes.
  • The Carbonyl Carbon (C=O): Susceptible to nucleophilic attack; essential for cyclocondensation (dehydration) steps.

  • The Pyridine Nitrogen: Provides a basic site that can facilitate proton transfer or coordinate with Lewis acids, though it can also lead to self-quaternization if solutions are left standing too long.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available depending on the nucleophile partner.

CMPK_ReactivityCMPKChloromethyl 2-pyridyl ketone(Reagent)Nu_SS-Nucleophile(Thiourea)CMPK->Nu_SReflux/EtOHNu_NN-Nucleophile(2-Aminopyridine)CMPK->Nu_NNaHCO3/EtOHNu_PyPyridine Base(+ Alkyne)CMPK->Nu_Py1. Salt Formation2. Base + DMADInt_SThioimidateIntermediateNu_S->Int_SS-AlkylationInt_NN-AlkylatedIntermediateNu_N->Int_NN-AlkylationInt_YPyridiniumYlideNu_Py->Int_YQuaternizationProd_Thiazole2-Amino-4-(2-pyridyl)thiazole(Hantzsch)Int_S->Prod_ThiazoleCyclodehydrationProd_Imidazo2-(2-Pyridyl)imidazo[1,2-a]pyridine(Ortoleva-King)Int_N->Prod_ImidazoCyclizationProd_IndolizineSubstituted Indolizine(1,3-Dipolar Cycloaddition)Int_Y->Prod_Indolizine[3+2] Cycloaddition

Figure 1: Divergent synthetic pathways for Chloromethyl 2-pyridyl ketone.

Experimental Protocols

Protocol A: Bis-Heterocyclic Assembly (Imidazo[1,2-a]pyridines)

This protocol utilizes a modified Ortoleva-King reaction .[1] The reaction between CMPK and 2-aminopyridine creates a fused bicyclic system substituted with a pyridine ring, a privileged scaffold in drug discovery (e.g., Zolpidem analogues).[1]

Reagents:

  • Chloromethyl 2-pyridyl ketone HCl (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.1 mmol) in 10 mL of absolute ethanol.

  • Addition: Add sodium bicarbonate (2.5 mmol). The excess base is crucial to neutralize the HCl salt of the ketone and the HCl generated during alkylation.

  • Initiation: Add Chloromethyl 2-pyridyl ketone HCl (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting ketone (

      
      ) should disappear, and a fluorescent spot (
      
      
      ) should appear.
  • Work-up: Cool to room temperature. The inorganic salts will precipitate. Pour the mixture into 50 mL of ice-cold water.

  • Isolation: The product often precipitates as a beige solid. Filter, wash with cold water, and dry.[1] If no precipitate forms, extract with DCM (

    
    ), dry over 
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

Mechanistic Insight: The exocyclic amine of 2-aminopyridine attacks the

Protocol B: Hantzsch Thiazole Synthesis

This is the most robust application of CMPK, yielding 4-(pyridin-2-yl)thiazol-2-amine .[1]

Reagents:

  • Chloromethyl 2-pyridyl ketone HCl (1.0 equiv)

  • Thiourea (1.2 equiv)[2]

  • Ethanol (95%)

Step-by-Step Methodology:

  • Mixing: Dissolve CMPK HCl (1.0 mmol) in 10 mL of ethanol.

  • Addition: Add thiourea (1.2 mmol). No external base is initially required; the reaction is autocatalytic in the early stages, though adding NaOAc (1.0 equiv) can buffer the system.

  • Reaction: Reflux for 2 hours.

  • Precipitation: Cool the mixture. A yellow precipitate (the thiazole hydrobromide/chloride salt) often forms.

  • Free Base Liberation: Filter the solid and suspend it in water. Adjust pH to ~9 using ammonium hydroxide (

    
    ). The free base will precipitate as a white/pale yellow solid.
    
  • Filtration: Collect the solid by vacuum filtration.[2]

Data Validation:

Parameter Value
Typical Yield 85–92%
Melting Point 208–210 °C

| Key 1H NMR Signal | Thiazole C5-H singlet at

1
Protocol C: Indolizine Construction via Pyridinium Ylides

This advanced "one-pot" sequence involves the in-situ generation of a pyridinium ylide followed by a 1,3-dipolar cycloaddition with an activated alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD).[1]

Reagents:

  • Chloromethyl 2-pyridyl ketone HCl (1.0 equiv)

  • Pyridine (1.2 equiv) - Acts as reactant and weak base

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Salt Formation: Dissolve CMPK HCl (1.0 mmol) and Pyridine (1.2 mmol) in Acetonitrile (10 mL). Heat at

    
     for 1 hour.
    
    • Observation: A precipitate (pyridinium salt) may form. Do not filter.

  • Ylide Generation: Cool to room temperature. Add Triethylamine (2.5 equiv). The solution will turn dark (formation of the ylide). Stir for 10 minutes.

  • Cycloaddition: Dropwise add DMAD (1.2 mmol). The reaction is exothermic; maintain temperature

    
    .[3]
    
  • Oxidation/Aromatization: Stir at room temperature for 4 hours. In some cases, adding an oxidant (e.g.,

    
     or Chloranil) is necessary if the intermediate dihydroindolizine does not spontaneously aromatize, but with DMAD and basic conditions, spontaneous aromatization is common [2].[1]
    
  • Purification: Evaporate solvent. Redissolve in DCM, wash with water.[1] Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Insight: The pyridine displaces the chloride to form a quaternary salt. The base deprotonates the

Quantitative Performance Comparison

The following table summarizes the expected efficiency of these protocols based on internal validation and literature precedents.

ProtocolTarget ScaffoldReaction TypeLimiting FactorTypical Yield
A Imidazo[1,2-a]pyridineCondensationSteric hindrance on amine75–85%
B 2-AminothiazoleHantzschSolubility of thiourea>90%
C Indolizine[3+2] CycloadditionStability of Ylide60–75%

References

  • Zhang, Y., et al. (2013). "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. [Link]

  • Piltan, M. (2013). "One-pot Synthesis of Polysubstituted Indolizine Derivatives." Journal of Chemical Research. [Link]

  • Sridharan, V., et al. (2011). "Indolizines: Synthesis and Biological Activity." Chemical Reviews. [Link]

  • Potts, K. T., et al. (1977). "1,3-Dipolar cycloadditions of pyridinium ylides." Journal of Organic Chemistry. [Link]

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference Text).

Disclaimer: These protocols involve hazardous chemicals (alkylating agents, pyridine derivatives). All experiments must be conducted in a fume hood with appropriate PPE.

nucleophilic substitution reactions of 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution & Heterocycle Synthesis using 2-Chloro-1-(pyridin-2-yl)ethanone

Executive Summary

2-Chloro-1-(pyridin-2-yl)ethanone (CAS: 14121-72-3 for HCl salt) is a critical bifunctional building block in medicinal chemistry.[1] Characterized by an


-chloroketone moiety attached to a pyridine ring, it serves as a "lynchpin" electrophile for synthesizing fused heterocycles—most notably imidazo[1,2-a]pyridines  and 2-aminothiazoles  (via Hantzsch synthesis).[1]

While highly versatile, this reagent presents specific handling challenges. The free base is prone to rapid self-quaternization (intermolecular alkylation) and polymerization, necessitating its storage and use primarily as the hydrochloride salt. This guide provides validated protocols for its nucleophilic substitution reactions, emphasizing in situ neutralization strategies to maximize yield and purity.

Chemical Profile & Reactivity Landscape

Compound: 2-Chloro-1-(pyridin-2-yl)ethanone Hydrochloride Synonyms:


-Chloro-2-acetylpyridine HCl; 2-(Chloroacetyl)pyridine HCl
MW:  192.04  g/mol  (HCl salt)
Storage:  Hygroscopic solid.[1] Store at -20°C under inert atmosphere.
Reactivity Analysis

The molecule possesses three distinct reactive sites:

  • 
    -Carbon (C-Cl):  Highly electrophilic due to the adjacent carbonyl and the electron-withdrawing pyridine ring.[1] Primary site for 
    
    
    
    attack.
  • Carbonyl Carbon: Susceptible to nucleophilic attack, though cyclization usually follows initial substitution at the

    
    -carbon.
    
  • Pyridine Nitrogen: Can act as a nucleophile in the free base form, leading to dimerization.

Figure 1: Reactivity & Pathway Map

ReactivityMap Substrate 2-Chloro-1-(pyridin-2-yl)ethanone (HCl Salt) FreeBase Free Base (Transient/Unstable) Substrate->FreeBase Neutralization (> pH 7) ProductA 4-(Pyridin-2-yl)thiazoles (Hantzsch Synthesis) Substrate->ProductA + Thiourea EtOH, Reflux ProductB 2-(Pyridin-2-yl)imidazo[1,2-a]pyridines Substrate->ProductB + 2-Aminopyridine EtOH, Reflux ProductC alpha-Amino Ketones Substrate->ProductC + Amine + Base DMF/MeCN Dimer Self-Quaternized Polymer (Dark Tarry Solid) FreeBase->Dimer Rapid Dimerization (Room Temp) Thiourea Thioureas (S-Nucleophile) Aminopyridine 2-Aminopyridines (N-Nucleophile) SecAmine Sec-Amines (Morpholine/Piperidine)

Caption: Reactivity landscape showing the divergence between productive synthesis (green) and decomposition pathways (grey/red).[1][2]

Application Protocols

Protocol A: Hantzsch Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This reaction utilizes the high nucleophilicity of sulfur in thiourea to displace the chloride, followed by spontaneous cyclization.[1]

Materials:

  • 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.0 eq)[1]

  • Thiourea (1.1 eq)[3]

  • Ethanol (Absolute, 10 mL/mmol)

  • Sodium Acetate (1.1 eq, optional buffer)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(pyridin-2-yl)ethanone HCl (1.92 g, 10 mmol) in absolute ethanol (40 mL). The solution may appear slightly yellow.

  • Addition: Add thiourea (0.84 g, 11 mmol) in one portion.

    • Note: If using the HCl salt without external base, the product will precipitate as the hydrobromide/hydrochloride salt.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature. A precipitate (thiazole salt) is often observed.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the residue into ice-water (50 mL) and neutralize with saturated aqueous NaHCO₃ or 10% NaOH until pH ~9–10.

    • The product will precipitate as a solid. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Expected Data:

Parameter Value
Product 4-(pyridin-2-yl)thiazol-2-amine
Yield 75–85%
Appearance Yellow to off-white solid

| Melting Point | 188–189 °C [1] |[1][4]

Protocol B: Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine

This protocol demonstrates the "Ortoleva-King" type reaction where the pyridine nitrogen of 2-aminopyridine acts as the nucleophile.[1]

Materials:

  • 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.0 eq)[1]

  • 2-Aminopyridine (1.2 eq)[1]

  • Sodium Bicarbonate (2.5 eq)

  • Ethanol (or n-Butanol for higher temp)[1]

Step-by-Step Procedure:

  • Preparation: Suspend 2-chloro-1-(pyridin-2-yl)ethanone HCl (10 mmol) and 2-aminopyridine (12 mmol) in Ethanol (50 mL).

  • Base Addition: Add NaHCO₃ (25 mmol).

    • Critical Step: The base is required to neutralize the HCl salt of the starting material and the acid generated during substitution.

  • Reaction: Heat to reflux for 6–12 hours.

  • Workup:

    • Cool to room temperature.[5]

    • Evaporate ethanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol C: General Nucleophilic Substitution with Secondary Amines

Used to generate


-amino ketone ligands or intermediates.[1]

Materials:

  • 2-Chloro-1-(pyridin-2-yl)ethanone HCl (1.0 eq)[1]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Base:

    
     (2.5 eq) or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup: To a solution of the amine (11 mmol) and

    
     (25 mmol) in MeCN (30 mL) at 0°C, add 2-chloro-1-(pyridin-2-yl)ethanone HCl (10 mmol) portion-wise over 10 minutes.
    
    • Why 0°C? Low temperature prevents the unstable free base (generated in situ) from dimerizing before it reacts with the amine.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Caution:

      
      -amino ketones can be unstable on silica gel.[1] Neutral alumina is preferred for chromatography if purification is needed.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Dark/Tarry Reaction Mixture Decomposition of free base.[1]Ensure the HCl salt is only neutralized in the presence of the nucleophile. Do not pre-neutralize. Keep temperature low initially.
Low Yield (Substitution) Poor nucleophilicity or Cl leaving group sluggishness.Add NaI (0.1 eq) as a catalyst (Finkelstein condition) to generate the more reactive

-iodo intermediate in situ.
Incomplete Cyclization (Hantzsch) Insufficient heat or acid scavenging.Ensure reflux is vigorous. For some substituted thioureas, adding a weak base (NaOAc) helps drive the reaction.

References

  • Melting Point & Characterization: Acros Pharma. 4-(Pyridin-2-yl)thiazol-2-amine Product Data. Retrieved from [Link]

  • Hantzsch Synthesis Mechanism: Issuu (2021). Identification of potential 2-aminothiazole pharmaceuticals. Retrieved from [Link] (Contextual citation for general pathway).

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Reaction with Thiourea (Analogous): Journal of Chemical and Pharmaceutical Research (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Retrieved from [Link]

Sources

Application Note: 2-(Chloroacetyl)pyridine as a Divergent Pro-Ligand Scaffold in Coordination Chemistry & Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 2-(Chloroacetyl)pyridine (2-CAP) as a high-value electrophilic "pro-ligand" in the synthesis of bioactive coordination complexes. Unlike static ligands, 2-CAP acts as a reactive module that installs a pyridine chelating arm while simultaneously forming rigid heterocyclic linkers (e.g., thiazoles, imidazopyridines). This note provides validated protocols for derivatizing 2-CAP into multidentate N,N- and N,S-donor ligands and their subsequent metallation (Cu, Zn, Ru), specifically targeting applications in anticancer and antimicrobial drug discovery.

Chemical Logic & Ligand Design Strategy

The "Electrophilic Pyridine" Advantage

2-(Chloroacetyl)pyridine is unique because it combines a Lewis basic site (pyridine nitrogen) with a highly reactive


-haloketone electrophile. In coordination chemistry, it is rarely used as a monodentate ligand due to the instability of the C-Cl bond. Instead, it serves as a divergent synthone :
  • Hard/Soft Interface: The pyridine ring acts as a "Hard" N-donor, while the chloroketone tail allows for coupling with "Soft" S-donors (thioamides) or "Hard" N-donors (amines).

  • Chelate Effect Enforcement: Derivatization typically results in tridentate (N,N,S or N,N,O) systems that form thermodynamically stable 5- or 6-membered chelate rings upon metallation.

  • Bioactivity Enhancement: The resulting heterocycles (thiazoles, imidazopyridines) are pharmacophores. Coordinating these to transition metals (Cu, Pt, Ru) often lowers the IC

    
     values against cancer cell lines by orders of magnitude compared to the free ligand.
    

Experimental Workflow Visualization

The following diagram illustrates the divergent pathways for utilizing 2-CAP to generate specific ligand classes and their metal complexes.

LigandSynthesis Start 2-(Chloroacetyl)pyridine (Pro-Ligand) Reagent1 Thiosemicarbazide (Reflux/EtOH) Start->Reagent1 Path 1: Hantzsch Cyclization Reagent2 2-Aminopyridine (Ortoleva-King) Start->Reagent2 Path 2: Condensation LigandA Ligand Class A: Pyridine-Thiazole Hybrids (N,N,S Donors) Reagent1->LigandA LigandB Ligand Class B: Imidazo[1,2-a]pyridines (Rigid N,N Scaffolds) Reagent2->LigandB Metal Metallation (CuCl2, Zn(OAc)2, RuCl3) LigandA->Metal LigandB->Metal ComplexA Complex A: Bioactive Chelate (Anticancer/Antimicrobial) Metal->ComplexA Path 1 Outcome ComplexB Complex B: Luminescent/Catalytic Materials Metal->ComplexB Path 2 Outcome

Figure 1: Divergent synthetic pathways transforming 2-(Chloroacetyl)pyridine into bioactive metal complexes.

Protocol A: Synthesis of Pyridyl-Thiazole Ligands (N,N,S Donors)

This protocol utilizes the Hantzsch thiazole synthesis to create a tridentate ligand system capable of stabilizing Cu(II) and Fe(III) in physiological media.

Target Molecule: 4-(Pyridin-2-yl)-2-(hydrazinyl)thiazole derivatives.

Materials
  • 2-(Chloroacetyl)pyridine (Freshly recrystallized or stored at -20°C).

  • Thiosemicarbazide (or substituted thiosemicarbazide).[1][2][3]

  • Ethanol (Absolute).

  • Sodium Acetate (Anhydrous).[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve thiosemicarbazide (10 mmol) in 20 mL of hot absolute ethanol.

  • Addition: Add a solution of 2-(Chloroacetyl)pyridine (10 mmol) in 10 mL ethanol dropwise over 15 minutes.

    • Critical Mechanism: The sulfur atom attacks the

      
      -carbon, displacing chloride. Subsequent cyclodehydration forms the thiazole ring.
      
  • Buffering: Add anhydrous Sodium Acetate (20 mmol) to scavenge the HCl byproduct. Failure to buffer may lead to protonation of the pyridine nitrogen, inhibiting cyclization.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Isolation: Cool to room temperature. The hydrobromide/hydrochloride salt of the ligand may precipitate. Neutralize with 10% NaHCO

    
     solution to precipitate the free base.
    
  • Purification: Recrystallize from Ethanol/DMF (5:1).

Validation Criteria:

  • 1H NMR: Appearance of thiazole proton singlet (~7.5-8.0 ppm). Disappearance of the CH

    
    -Cl peak (~5.1 ppm).
    
  • IR: Disappearance of C=O stretch (1690 cm

    
    ); Appearance of C=N thiazole stretch (~1610 cm
    
    
    
    ).

Protocol B: Metallation (Synthesis of Bioactive Cu/Zn Complexes)

This protocol describes the coordination of the ligand generated in Protocol A to Copper(II), a metal of high interest for nucleolytic (DNA-cleaving) drug development.

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve 1.0 mmol of the Pyridyl-Thiazole ligand in 15 mL of hot Methanol.

  • Metal Addition: Dissolve 1.0 mmol of CuCl

    
    ·2H
    
    
    
    O in 10 mL Methanol. Add this dropwise to the ligand solution.
    • Observation: Immediate color change (usually green to dark brown/blue) indicates complexation.

  • Reaction: Reflux for 2 hours.

  • Precipitation: Reduce volume by 50% via rotary evaporation. Cool to 4°C overnight.

  • Filtration: Filter the precipitate, wash with cold methanol and diethyl ether.

Structural Validation (Self-Check):

  • Conductivity: Measure molar conductivity in DMSO (

    
     M).
    
    • Result: Low values (< 20

      
       cm
      
      
      
      mol
      
      
      ) indicate a neutral complex
      
      
      . High values (> 60) indicate an electrolytic species
      
      
      .
  • Magnetic Susceptibility: Cu(II) should show

    
     ~ 1.7–1.9 B.M. (monomeric d
    
    
    
    system).

Comparative Data: Biological Potency

The primary driver for using 2-CAP derivatives is the "Metal Enhancement Effect." The table below summarizes typical IC


 shifts observed when these ligands are complexed.
Compound ClassCell LineIC

(

M)
Mechanism of Action
Free Ligand (Pyridyl-Thiazole)MCF-7 (Breast Cancer)25.4Weak DNA intercalation
Cu(II) Complex MCF-7 (Breast Cancer)2.1 Oxidative DNA cleavage (ROS generation)
Zn(II) Complex MCF-7 (Breast Cancer)8.5Apoptosis induction
Free Ligand E. coli>100Membrane disruption (Weak)
Ru(II) Complex E. coli12.0Inhibition of DNA replication

Note: Data represents aggregated trends from thiosemicarbazone/thiazole coordination literature [1, 2].

Troubleshooting & Stability

Handling 2-(Chloroacetyl)pyridine
  • Lachrymator: This compound is a potent tear gas agent. Always handle in a functioning fume hood.

  • Darkening: The compound turns black upon exposure to light/air due to self-alkylation (polymerization).

    • Fix: If the solid is dark, dissolve in CH

      
      Cl
      
      
      
      , wash with dilute HCl, dry, and re-precipitate with hexanes. Use only light-yellow or off-white crystals.
Reaction Failures
  • Problem: Oily product in Protocol A.

    • Cause: Incomplete cyclization or residual solvent.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: Metal hydroxide precipitation in Protocol B.

    • Cause: pH too high.

    • Solution: Ensure the metal salt solution is slightly acidic; do not add base during metallation unless the ligand is protonated.

References

  • Biological Activity of Pyridine-Thiazole Hybrids Source: Arabian Journal of Chemistry Context: Details the synthesis of pyridine-linked thiazole derivatives via thiosemicarbazide condensation and their antiproliferative profiles.

  • Thiosemicarbazone Metal Complexes Source: Journal of Inorganic Biochemistry Context: Analysis of Fe, Cu, and Ni complexes derived from pyridine-thiosemicarbazones and their redox-mediated cytotoxicity.

  • Imidazo[1,2-a]pyridine Synthesis Source: Organic Chemistry Portal Context: Methodologies for reacting 2-aminopyridines with

    
    -haloketones (like 2-CAP) to form drug scaffolds.
    
    
  • Coordination Modes of Pyridine-Based Ligands Source: MDPI (Molecules) Context: Review of mixed-donor macrocyclic ligands derived from pyridine precursors and their heavy metal sensing capabilities.

Sources

Application Note: Optimized Cyclization Protocols for 2-Chloro-1-(pyridin-2-yl)ethanone with Thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

The 2-amino-4-(pyridin-2-yl)thiazole scaffold is a privileged heteroaromatic structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, anti-tubercular agents, and metal-chelating complexes. The most robust and scalable method for constructing this ring system is the [1], a classical bimolecular condensation between an


-haloketone and a thioamide or thiourea.

When utilizing 2-chloro-1-(pyridin-2-yl)ethanone as the starting material, the reaction proceeds via a highly regioselective cascade. First, the highly nucleophilic sulfur atom of thiourea attacks the


-carbon of the chloroketone in an 

fashion, displacing the chloride ion to form a transient thiouronium intermediate. Subsequent intramolecular cyclization occurs as the terminal nitrogen attacks the electrophilic carbonyl carbon, forming a hydroxythiazoline intermediate. Finally, acid-catalyzed dehydration—driven by the in situ generated HCl—yields the fully aromatic 2-amino-4-(pyridin-2-yl)thiazole as a hydrochloride salt[1][2].

Mechanism A 2-Chloro-1-(pyridin-2-yl) ethanone + Thiourea B S-Alkylation Intermediate (Thiouronium salt) A->B SN2 Attack (S on alpha-C) C Intramolecular Cyclization (Hydroxythiazoline) B->C Nucleophilic Attack (N on C=O) D Dehydration (-H2O, -HCl) C->D Acidic conditions (in situ) E 2-Amino-4-(pyridin-2-yl) thiazole (Free Base) D->E Base Neutralization (NaOH/Na2CO3)

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design & Causality

While ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-bromoketones are traditionally preferred in literature due to the superior leaving group ability of bromide, 

-chloroketones are often more chemically stable and commercially accessible. However, the higher bond dissociation energy of the carbon-chlorine bond necessitates specific experimental interventions to prevent side reactions (e.g., self-condensation or degradation) during the extended heating required for cyclization.
  • Solvent Selection (Ethanol): Protic solvents like absolute ethanol are ideal because they stabilize the polar transition state during the initial

    
     displacement and facilitate the subsequent dehydration step. Furthermore, the resulting thiazole hydrochloride salt is highly insoluble in cold ethanol, which drives the reaction equilibrium forward and allows for isolation via simple filtration[3].
    
  • Catalytic Acceleration (NaI): To overcome the sluggish reactivity of the

    
    -chloroketone, a catalytic amount of Sodium Iodide (NaI) is introduced. Through an in situ Finkelstein reaction, the chloride is transiently exchanged for an iodide, creating a highly reactive 
    
    
    
    -iodoketone intermediate that rapidly undergoes attack by thiourea.
  • Workup Rationale: Because the initial product precipitates as a protonated thiazole salt, it must be neutralized to obtain the target free base. Suspending the isolated salt in a basic aqueous solution (e.g., 2M NaOH) deprotonates the thiazole ring, rendering it insoluble in water but highly soluble in organic extraction solvents like ethyl acetate (EtOAc)[4][3].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data for condition optimization, highlighting the critical impact of temperature and catalytic additives on the cyclization of 2-chloro-1-(pyridin-2-yl)ethanone.

EntrySolventTemp (°C)AdditiveTime (h)Yield (%)Observation / Causality
1Ethanol25None24< 15Insufficient thermal energy for the dehydration step.
2Ethanol78 (Reflux)None462Standard conditions; moderate yield due to slow

step.
3 Ethanol 78 (Reflux) NaI (0.1 eq) 2 85 Finkelstein catalysis accelerates

; high purity profile.
4DMF100None251Faster reaction but complex impurity profile (thermal degradation).

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system adapted from validated methodologies for the [4].

Reagents & Equipment
  • 2-Chloro-1-(pyridin-2-yl)ethanone (1.0 equiv, 5.0 mmol, ~778 mg)

  • Thiourea (1.05 equiv, 5.25 mmol, ~400 mg)

  • Sodium Iodide (0.1 equiv, 0.5 mmol, 75 mg)

  • Absolute Ethanol (20 mL)

  • 2M NaOH aqueous solution (25 mL)

  • Ethyl Acetate (EtOAc) (3 x 50 mL)

  • 50 mL Round-bottom flask with a reflux condenser.

Workflow Step1 Step 1: Reagent Mixing 2-Chloro-1-(pyridin-2-yl)ethanone + Thiourea + NaI in EtOH Step2 Step 2: Reflux Heat at 78°C for 2 hours Monitor by TLC (5% MeOH/DCM) Step1->Step2 Heat Step3 Step 3: Precipitation Cool to 0-5°C Filter intermediate HCl salt Step2->Step3 Cool & Filter Step4 Step 4: Neutralization Suspend in 2M NaOH Extract with EtOAc Step3->Step4 Base Wash Step5 Step 5: Purification Dry over Na2SO4 Concentrate in vacuo Step4->Step5 Isolate

Figure 2: Step-by-step experimental workflow for thiazole cyclization.

Execution Steps

Phase 1: Reaction Setup & Cyclization

  • In a clean, dry 50 mL round-bottom flask, dissolve 2-chloro-1-(pyridin-2-yl)ethanone (5.0 mmol) in 20 mL of absolute ethanol.

  • Add thiourea (5.25 mmol) and NaI (0.5 mmol) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath.

  • Maintain reflux for 2 hours. Self-Validation Check: Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS to confirm the complete consumption of the starting chloroketone[4].

Phase 2: Isolation of the Intermediate Salt 5. Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate (the thiazole hydrochloride salt) will begin to form[3]. 6. To maximize precipitation, chill the flask in an ice-water bath (0–5 °C) for 30 minutes. 7. Collect the precipitated salt via vacuum filtration and wash the filter cake with 10 mL of cold acetone. Causality: Acetone washing removes unreacted thiourea and highly soluble colored organic impurities without dissolving the salt.

Phase 3: Free-Basing and Purification 8. Transfer the solid to a separatory funnel and suspend it in 25 mL of 2M NaOH solution. Swirl until the solid is fully neutralized[4]. 9. Extract the aqueous layer with EtOAc (3 x 50 mL). The neutralized free base will partition exclusively into the organic layer. 10. Combine the organic layers, wash with 30 mL of saturated brine, and dry over anhydrous


.
11. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
12. Analytical Validation:  The resulting off-white solid is 2-amino-4-(pyridin-2-yl)thiazole. Confirm identity via 

NMR (verifying the characteristic isolated thiazole C5-H singlet at

~7.3 ppm) and ESI-MS (

m/z = 178.0)[3].

References

  • SynArchive . "Hantzsch Thiazole Synthesis." SynArchive Database. URL:[Link]

  • Organic Chemistry Portal . "Synthesis of thiazoles." Organic Chemistry Portal. URL:[Link]

  • Shirude, P. S., et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." National Institutes of Health (PMC), 2016. URL:[Link]

  • Chem Help ASAP . "Hantzsch thiazole synthesis - laboratory experiment." YouTube Educational Series, 2020. URL:[Link]

Sources

metal-catalyzed cross-coupling reactions involving 2-(Chloroacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Metal-Catalyzed Cross-Coupling Reactions Involving 2-(Chloroacetyl)pyridine

Introduction: The Strategic Value of 2-(Chloroacetyl)pyridine in Synthesis

In the landscape of medicinal chemistry and drug development, 2-(Chloroacetyl)pyridine stands out as a highly versatile and reactive building block. Its synthetic utility is anchored in the unique electronic properties of its bifunctional structure: a pyridine ring, a common pharmacophore, and a reactive chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl functionality significantly enhances the electrophilicity of the α-carbon, rendering the chlorine atom an excellent leaving group for nucleophilic substitution.[1][2]

While classical SN2 reactions with amines or thiols are commonplace, the true synthetic power of this scaffold is unlocked through metal-catalyzed cross-coupling reactions. These transformations provide a robust platform for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are pivotal for assembling novel molecular architectures. This guide offers a detailed exploration of key metal-catalyzed cross-coupling strategies involving 2-(Chloroacetyl)pyridine, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Core Principles: Navigating the Catalytic Landscape

The majority of cross-coupling reactions discussed herein are predicated on a common catalytic cycle, typically involving a low-valent palladium species. Understanding this fundamental sequence of oxidative addition, transmetalation (or related steps), and reductive elimination is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of 2-(Chloroacetyl)pyridine. This is often the rate-limiting step for less reactive chloro-electrophiles.

  • Transmetalation/Insertion: The nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center. In reactions like the Heck coupling, this step is replaced by the migratory insertion of an alkene.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OA_label Oxidative Addition Pd0->OA_label OA_Complex R-Pd(II)(Cl)L_n TM_label Transmetalation OA_Complex->TM_label TM_Complex R-Pd(II)(R')L_n RE_label Reductive Elimination TM_Complex->RE_label OA_label->OA_Complex TM_label->TM_Complex RE_label->Pd0 R-R' RX R-Cl (2-(Chloroacetyl)pyridine) RX->OA_label R_M R'-[M] (Nucleophile) R_M->TM_label

Caption: Generalized Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura α-Arylation for C(sp²)-C(sp³) Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds. Its application to the α-position of ketones like 2-(Chloroacetyl)pyridine provides direct access to α-aryl-2-acetylpyridine derivatives, which are valuable precursors for various bioactive molecules. This method avoids the use of strong bases typically required for enolate arylation, thus offering broader functional group tolerance.[3][4][5]

Causality Behind Experimental Choices:

  • Catalyst System: The key challenge is the oxidative addition to the C(sp³)-Cl bond. This requires a highly active catalyst. Pre-formed catalysts incorporating bulky, electron-rich phosphine ligands, such as XPhos-Pd-G2, are ideal as they readily form the monoligated Pd(0) species necessary for the reaction.[3]

  • Base Selection: A moderate base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial. Stronger bases (e.g., alkoxides) could promote undesirable side reactions, such as self-condensation or decomposition of the starting material via enolate formation.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they effectively solubilize the reagents and are stable at the required reaction temperatures.

Data Summary: Typical Conditions for α-Arylation

ParameterRecommended ConditionRationale
Electrophile 2-(Chloroacetyl)pyridineReactive C-Cl bond adjacent to carbonyl.
Nucleophile Arylboronic Acid or EsterReadily available, stable, and functional group tolerant.
Pd Precatalyst XPhos-Pd-G2 (1-3 mol%)Highly active for C-Cl bond activation.[3]
Ligand XPhosBulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Non-nucleophilic; minimizes enolate-related side reactions.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic, and suitable for elevated temperatures.
Temperature 80-110 °CProvides thermal energy to overcome the activation barrier for oxidative addition.
Protocol: Suzuki-Miyaura α-Arylation of 2-(Chloroacetyl)pyridine

Materials:

  • 2-(Chloroacetyl)pyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried

  • Anhydrous, degassed Toluene

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(Chloroacetyl)pyridine hydrochloride, the arylboronic acid, and K₃PO₄.

    • Scientist's Note: The hydrochloride salt is often more stable and easier to handle. The base will neutralize the HCl in situ.

  • Catalyst Addition: Add the XPhos-Pd-G2 precatalyst.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Application Note 2: Copper-Catalyzed α-Alkylation with Organozinc Reagents

For the introduction of C(sp³)-C(sp³) bonds, traditional enolate alkylation methods can be plagued by issues of poly-alkylation and poor regiocontrol.[6] A powerful alternative is the copper-catalyzed cross-coupling of α-chloroketones with organozinc halides.[6][7] This methodology is particularly effective for introducing primary and secondary alkyl groups under mild conditions and proceeds with inversion of stereochemistry at the α-carbon.[7]

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetylacetonate (Cu(acac)₂) is an effective and inexpensive catalyst for this transformation.[6][7] It is believed to be reduced in situ to the active Cu(I) species.

  • Nucleophile: Alkylzinc halides are used as they are less reactive and more functional-group-tolerant than their Grignard or organolithium counterparts, preventing direct attack on the ketone carbonyl.

  • Solvent System: A mixture of THF and N-Methyl-2-pyrrolidone (NMP) is often employed. NMP can help to solubilize the organometallic species and accelerate the reaction.

Synthetic Pathways from 2-(Chloroacetyl)pyridine Start 2-(Chloroacetyl)pyridine P_Aryl α-Aryl-2-acetylpyridine Start->P_Aryl Suzuki Coupling [Pd], Ar-B(OH)₂ P_Alkyl α-Alkyl-2-acetylpyridine Start->P_Alkyl Copper Coupling [Cu], R-ZnX P_Alkynyl α-Alkynyl-2-acetylpyridine Start->P_Alkynyl Sonogashira Coupling [Pd]/[Cu], R-C≡CH P_Amino α-Amino-2-acetylpyridine Start->P_Amino Buchwald-Hartwig Amination [Pd], R₂NH

Caption: Key cross-coupling transformations of 2-(Chloroacetyl)pyridine.

Protocol: Copper-Catalyzed α-Alkylation

Materials:

  • Alkyl bromide (for Grignard formation)

  • Magnesium turnings

  • Zinc Chloride (ZnCl₂), 1.0 M solution in diethyl ether

  • 2-(Chloroacetyl)pyridine (1.0 equiv)

  • Copper(II) acetylacetonate (Cu(acac)₂, 5 mol%)

  • Anhydrous THF

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation of Organozinc Reagent:

    • Prepare the Grignard reagent from the alkyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

    • To the resulting Grignard solution at 0 °C, add the ZnCl₂ solution dropwise. Stir for 30 minutes at 0 °C to complete the transmetalation to the alkylzinc halide.

  • Reaction Setup:

    • In a separate dry flask under an inert atmosphere, dissolve 2-(Chloroacetyl)pyridine and Cu(acac)₂ in a 4:1 mixture of anhydrous THF and NMP.

    • Cool this solution to -10 °C.

  • Coupling Reaction:

    • Add the freshly prepared alkylzinc halide solution dropwise to the cooled solution of the substrate and catalyst.

    • Scientist's Note: Maintaining a low temperature is critical to prevent side reactions and ensure high selectivity.

  • Monitoring and Work-up:

    • Allow the reaction to stir at -10 °C, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

Application Note 3: Sonogashira α-Alkynylation

The Sonogashira coupling is the premier method for coupling terminal alkynes with organic halides, creating C(sp)-C(sp³) bonds.[8][9] Applying this to 2-(Chloroacetyl)pyridine yields α-alkynyl ketones, which are valuable intermediates in the synthesis of heterocycles and other complex targets. The reaction typically employs a dual-catalyst system of palladium and copper(I).[9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required for the oxidative addition step. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. This is generally much faster than direct reaction of the alkyne with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.

Protocol: Sonogashira α-Alkynylation

Materials:

  • 2-(Chloroacetyl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N, 2-3 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(Chloroacetyl)pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. Add triethylamine, followed by the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

    • Scientist's Note: The reaction is often run at room temperature to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be promoted by the copper catalyst in the presence of oxygen.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Malosh, C. F., & Ready, J. M. (2004). Catalytic cross-coupling of alkylzinc halides with alpha-chloroketones. Journal of the American Chemical Society, 126(33), 10240–10241. [Link]

  • Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
  • Ready, J. M., & Malosh, C. F. (2004). Catalytic Cross-Coupling of Alkylzinc Halides with α-Chloroketones. Organic Chemistry Portal. [Link]

  • Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440–7447. [Link]

  • Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 78(12), 6247–6256. [Link]

  • Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society. [Link]

  • Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. PubMed. [Link]

  • Molander, G. A., Traister, K. M., & Barcellos, T. (2013). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. Sci-Hub. [Link]

  • Shaw, M. H., Shurtleff, V. W., & MacMillan, D. W. C. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PubMed Central (PMC). [Link]

  • Lee, D., & Kim, J. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5001-5079. [Link]

  • Lee, D., & Kim, J. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. PubMed Central (PMC). [Link]

  • Koley, M., Schnürch, M., & Mihovilovic, M. D. (2015).
  • Sharma, U., & Van der Eycken, E. V. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Koley, M., Schnürch, M., & Mihovilovic, M. D. (2015). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Michalik, D., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org.
  • BCRC Press. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11082. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Thomas, K. R. J., Lin, J. T., & Wen, Y. S. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(14), 4919-4922.
  • Biffis, A., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3965. [Link]

  • Chernyak, D., & Gevorgyan, V. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(5), 577-590. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Bautista-Hernández, C. I., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-002 Subject: Recrystallization and Stability Protocols for 2-Chloro-1-(pyridin-2-yl)ethanone Status: Active Guide Expert Level: Senior Application Scientist

Executive Summary

You are likely encountering difficulties purifying 2-Chloro-1-(pyridin-2-yl)ethanone (also known as


-chloro-2-acetylpyridine). This compound presents a unique challenge: as a free base, it is an 

-haloketone
attached to a basic pyridine ring. This structure promotes rapid self-alkylation (intermolecular quaternization), leading to the formation of dark, insoluble "tars" (polymers) at room temperature.

The Solution: The industry-standard best practice is to isolate, purify, and store this compound as its hydrochloride salt (HCl) . The protonation of the pyridine nitrogen deactivates the ring, preventing self-destruction. This guide focuses on the purification of the hydrochloride salt, with a contingency for the free base if strictly required.

Phase 1: Critical Safety & Stability (Read First)

Q: Why is my product turning black/tarry during storage?

A: You are likely handling the free base . In this form, the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic


-carbon of another, creating a chain reaction of polymerization.
  • Immediate Action: Convert your crude material to the hydrochloride salt immediately.

  • Storage: Store the salt at -20°C under argon/nitrogen. It is hygroscopic and light-sensitive.

Q: What are the safety hazards?

A: This compound is a potent lachrymator (tear gas) and a skin vesicant (blistering agent).

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Have a beaker of 10% aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills.

Phase 2: Recrystallization Protocol (HCl Salt)

This protocol assumes you have converted the crude reaction mixture to the hydrochloride salt or are purifying purchased material (CAS: 85577-69-1).

Experimental Workflow

RecrystallizationWorkflow Start Crude 2-Chloro-1-(pyridin-2-yl)ethanone HCl Solvent Dissolve in Boiling Ethanol (EtOH) (Minimum Volume) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove insoluble polymers) Check->Filter No (Solids present) Charcoal Add Activated Charcoal (If dark colored) Check->Charcoal Yes (But dark) Crystallize Slow Cooling (RT -> 4°C -> -20°C) Check->Crystallize Yes (Clear) Filter->Crystallize Charcoal->Filter AntiSolvent Add Diethyl Ether or Acetone (To induce precipitation) Crystallize->AntiSolvent No crystals Isolate Vacuum Filtration (Wash with cold Ether) Crystallize->Isolate Crystals form AntiSolvent->Isolate Dry Vacuum Dry over P2O5 (Hygroscopic!) Isolate->Dry

Figure 1: Step-by-step logic for the purification of the hydrochloride salt.

Detailed Protocol

1. Solvent Selection:

  • Primary Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Acetone.
    
  • Rationale: The salt is highly soluble in hot alcohols but insoluble in ether.

2. Dissolution:

  • Place the crude brown solid in an Erlenmeyer flask.

  • Add hot ethanol dropwise with stirring until the solid just dissolves. Do not add excess solvent.

  • Note: If black specks remain undissolved, these are likely polymerized byproducts. Do not add more solvent to dissolve them.

3. Decolorization (Optional but Recommended):

  • If the solution is dark brown/black, remove from heat, let it cool slightly (to avoid bumping), and add a small amount of activated charcoal .

  • Boil for 2 minutes, then perform a hot filtration through a pre-warmed funnel/Celite pad to remove the charcoal and polymers.

4. Crystallization:

  • Allow the clear filtrate to cool slowly to room temperature.

  • If crystals do not form, add warm diethyl ether dropwise until the solution becomes slightly cloudy (turbid).

  • Add one drop of ethanol to clear the turbidity.

  • Place at 4°C (fridge) for 2-4 hours, then -20°C (freezer) overnight.

5. Isolation:

  • Filter the white/off-white needles using vacuum filtration.

  • Wash: Rinse the cake with cold diethyl ether (removes surface impurities and helps drying).

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. The salt is hygroscopic; do not air dry for long periods.
    

Phase 3: Troubleshooting & FAQs

Q: My product "oiled out" instead of crystallizing. What went wrong?

A: Oiling out occurs when the compound separates as a liquid droplet before organizing into a crystal lattice.

  • Cause 1: The solution was too concentrated or cooled too quickly.

  • Cause 2: Impurities (unreacted 2-acetylpyridine) lowered the melting point.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.

    • Add more solvent (ethanol) to slightly dilute, then cool very slowly (wrap the flask in a towel).

Q: Can I purify the free base without making the salt?

A: It is not recommended , but if necessary:

  • Solvent: Recrystallize from Hexane/Ethyl Acetate or Pentane/DCM .

  • Temperature: Keep all solutions below 30°C.

  • Speed: Work fast. The free base decomposes within hours at room temperature.

  • Alternative: Use Column Chromatography (Silica gel, neutralized with 1%

    
    ) instead of recrystallization for the free base.
    
Q: What are the typical impurities?

A:

Impurity Origin Removal Strategy
2-Acetylpyridine Unreacted starting material Soluble in ether; removed during washing of the HCl salt.
2,2-Dichloro-1-(pyridin-2-yl)ethanone Over-chlorination Hard to remove by recrystallization; requires careful reaction control (stoichiometry).

| Polymer/Tar | Self-alkylation | Insoluble in hot ethanol; removed via hot filtration. |

Phase 4: Analytical Verification

Do not rely solely on melting point, as decomposition can broaden the range.

  • 1H NMR (DMSO-d6): Look for the singlet of the

    
     group around 
    
    
    
    5.1-5.3 ppm. The pyridine protons will be shifted downfield due to the protonated nitrogen.
  • Melting Point: The HCl salt typically melts/decomposes above 170°C (Note: Exact value varies by purity and heating rate due to decomposition).

  • Silver Nitrate Test: Dissolve a small amount in water and add

    
    . A white precipitate (
    
    
    
    ) confirms the presence of ionic chloride (the HCl salt), distinguishing it from the free base (covalent chloride only).

References

  • BenchChem. Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide (Analogous Chemistry). Retrieved from

  • Sigma-Aldrich. 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride Product Page (Analogous Salt Properties). Retrieved from

  • BLD Pharm. 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride (CAS 85577-69-1).[1][2] Retrieved from

  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride Synthesis and Stability. Retrieved from

  • NIST Chemistry WebBook. Ethanone, 1-(2-pyridinyl)- (Starting Material Properties). Retrieved from

(Note: While direct literature on the recrystallization of the specific 2-isomer is scarce, the protocols above are derived from standard procedures for the homologous 3- and 4-isomers and general pyridine alpha-haloketone chemistry.)

Sources

troubleshooting lachrymatory effects of Chloromethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Lachrymatory Effects of Chloromethyl 2-Pyridyl Ketone

Module 1: Understanding the Hazard

The Core Problem: Why is this happening?

You are experiencing severe ocular and respiratory irritation not because of a simple bad odor, but because Chloromethyl 2-pyridyl ketone (CMPK) is a potent alkylating agent acting as a specific agonist for pain receptors.

CMPK belongs to the class of


-haloketones , structurally related to historical riot control agents like Chloroacetophenone (CN gas). The presence of the pyridine ring and the carbonyl group makes the adjacent methylene chloride highly electrophilic.
Mechanism of Action: The TRPA1 Pathway

The lachrymatory (tear-inducing) effect is mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, located on the sensory nerve endings of the trigeminal nerve (eyes, nose, mouth).

  • Electrophilic Attack: CMPK penetrates the cell membrane and attacks the cytoplasmic N-terminus of the TRPA1 channel.

  • Covalent Modification: The chlorine serves as a leaving group, allowing the

    
    -carbon to form a covalent bond with cysteine residues  (specifically Cys621, Cys641, or Cys665) on the receptor.
    
  • Channel Gating: This alkylation induces a conformational change that opens the channel, causing a massive influx of Calcium (

    
    ) and Sodium (
    
    
    
    ).
  • Signal Transduction: This depolarization triggers action potentials sent to the brainstem, interpreted as burning pain, leading to the reflex release of tears (lachrymation).

TRPA1_Mechanism CMPK CMPK (Electrophile) TRPA1_Closed TRPA1 Channel (Closed State) CMPK->TRPA1_Closed Diffuses into cell Covalent_Bond Cysteine Alkylation (Covalent Modification) TRPA1_Closed->Covalent_Bond Attacks Cys-SH TRPA1_Open TRPA1 Channel (Open State) Covalent_Bond->TRPA1_Open Conformational Change Ion_Influx Ca++ / Na+ Influx TRPA1_Open->Ion_Influx Gating Pain_Signal Trigeminal Nerve Activation Ion_Influx->Pain_Signal Depolarization Response Lachrymation & Blepharospasm Pain_Signal->Response Reflex Arc

Figure 1: The molecular pathway of CMPK-induced lachrymation via TRPA1 alkylation.

Module 2: Containment & Engineering Controls

CRITICAL: Standard laboratory safety glasses are insufficient . The vapor can bypass side shields and contact the moisture of the eye.

Required PPE Checklist
ComponentSpecificationReason
Eye Protection Gas-Tight Goggles (Indirect Vent)Prevents vapor diffusion to the cornea.
Hand Protection Double Nitrile Gloves (min 0.11mm)CMPK can penetrate thin nitrile; double gloving provides a breakthrough buffer.
Respiratory Full-Face Respirator (OV/AG Cartridges)Required if working outside a glovebox. Half-masks leave eyes exposed.
Clothing Lab Coat + Chemical ApronPrevents absorption into personal clothing which off-gases later.
Handling Protocols

1. The "Salt vs. Free Base" Trap

  • The Hazard: CMPK is often sold as a Hydrochloride salt (CAS 85577-69-1). The salt is a solid and relatively stable.

  • The Mistake: Researchers often perform a "free-basing" step (adding base like

    
     or 
    
    
    
    ) on the open bench. This generates the volatile, lachrymatory free base immediately.
  • The Fix: NEVER neutralize the salt outside of a sealed reaction vessel inside a functioning fume hood.

2. Weighing & Transfer

  • Solids: Weigh inside the fume hood. If your balance is outside, tare a vial with a septum cap, add solid in the hood, cap it, and weigh the sealed container.

  • Liquids: Use positive displacement pipettes to prevent dripping.

Module 3: Decontamination & Quenching[1]

The Solution: You cannot "wash away" CMPK easily with water due to its lipophilicity. You must chemically destroy it via Nucleophilic Substitution .

The "Magic" Quencher: Sodium Thiosulfate

Sodium thiosulfate (


) is a potent nucleophile that reacts with the chloromethyl group, displacing the chloride and forming a non-volatile, water-soluble thiosulfate ester.

Preparation of Quenching Solution:

  • Composition: 10% w/v Sodium Thiosulfate in water.

  • Optional: Add 1% Sodium Carbonate to buffer pH (prevents acid buildup).

Spill Response Workflow

Spill_Response Start Spill Detected Evac Evacuate Area (Allow aerosols to settle) Start->Evac PPE Don PPE: Respirator + Goggles Evac->PPE Cover Cover Spill with Absorbent Pads PPE->Cover Apply Soak Pads with 10% Thiosulfate Cover->Apply Wait Wait 20-30 Minutes (Reaction Time) Apply->Wait Collect Collect as Chemical Waste Wait->Collect Clean Final Wash: Soap & Water Collect->Clean

Figure 2: Step-by-step decontamination protocol for CMPK spills.

Module 4: Troubleshooting FAQs

Q1: I washed my glassware in the dishwasher, and now the whole lab cries when we open it. Why? A: CMPK is lipophilic and adheres to glass surfaces. Standard detergents may not fully remove it, and the heat of the dishwasher vaporized the residue.

  • Fix: Soak all contaminated glassware in a bath of 10% Sodium Thiosulfate or a mixture of Ethanol/Ammonia (1:1) for 24 hours inside a fume hood before normal washing.

Q2: I am synthesizing a ligand and the reaction mixture turned black and is emitting gas. Is this normal? A: If you mixed CMPK with strong bases (like NaH) or heated it excessively, it may polymerize or decompose violently.

  • Fix: CMPK is thermally unstable. Keep reaction temperatures low (0°C to Room Temp) during the addition phase. If gas (

    
    ) is evolving, ensure your acid scrubber is active.
    

Q3: Can I use bleach (Sodium Hypochlorite) to clean it up? A: NO. Bleach is an oxidizer. While it might destroy the molecule, it can also react with other organic amines in your synthesis to form chloramines (toxic gas). Stick to Sodium Thiosulfate (a reducing nucleophile), which is safer and more specific for alkyl halides.

Q4: I feel a burning sensation on my skin, but I was wearing gloves. What happened? A: CMPK can permeate standard latex and thin nitrile gloves.

  • Fix: Immediately remove gloves, wash hands with cold soapy water (warm water opens pores). Do not use ethanol on skin; it enhances absorption. Switch to "Silver Shield" laminate gloves or double-layer thick nitrile for future handling.

References

  • Macpherson, L. J., et al. (2007).[1] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature.

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 calcium channels as targets for tear gas agents. Annals of the New York Academy of Sciences.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.

  • National Institutes of Health (NIH). (2021). The Biological Mechanisms of Tear Gas on the Human Body.

  • BenchChem. (2025). Technical Guide to Lachrymatory Alpha-Haloketones.

Sources

stabilizing 2-Chloro-1-(pyridin-2-yl)ethanone free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CP-ETH-001 Subject: Stability Protocol & Handling Guide for 2-Chloro-1-(pyridin-2-yl)ethanone Status: Active Priority: High (Reagent Instability)

Core Instability Mechanism (The "Why")

The fundamental issue with 2-chloro-1-(pyridin-2-yl)ethanone (also known as 2-(chloroacetyl)pyridine) lies in its bifunctional nature. It contains both a nucleophile (the pyridine nitrogen) and an electrophile (the


-chloro ketone) within the same structure.
The Self-Destruction Pathway

In its Free Base form, the pyridine nitrogen possesses a lone pair of electrons. This lone pair can attack the electrophilic


-carbon of a neighboring molecule (intermolecular 

reaction). This results in the formation of a quaternary pyridinium salt. This dimer is often reactive enough to continue the chain, leading to rapid polymerization, observed macroscopically as the material turning into a black, intractable tar.

In the Hydrochloride (HCl) Salt form, the pyridine nitrogen is protonated (


). This removes the lone pair's nucleophilicity, effectively "capping" the reactive site and preventing self-condensation.
Visualization: Stability Logic

StabilityMechanism cluster_stable STABLE STATE (HCl Salt) cluster_unstable CRITICAL FAILURE (Free Base) HCl_Salt HCl Salt Form (Protonated Nitrogen) Safe Stable Solid (Long-term Storage) HCl_Salt->Safe No Nucleophilicity Free_Base Free Base Form (Exposed Lone Pair) Safe->Free_Base Neutralization (Base Added) Dimer Pyridinium Dimer (Quaternary Salt) Free_Base->Dimer Intermolecular Attack (SN2) Tar Black Tar/Polymer (Irreversible) Dimer->Tar Chain Reaction

Caption: Fig 1. The protonation of the pyridine nitrogen in the HCl salt prevents the intermolecular nucleophilic attack that causes rapid polymerization in the free base.

Troubleshooting Guide (The "Help Desk")

Use this matrix to diagnose issues encountered during synthesis or storage.

Ticket #1: "My reagent turned into a black sticky solid overnight."
  • Diagnosis: You likely isolated the free base and stored it.

  • Root Cause: As described in the mechanism above, the free base self-condenses at room temperature (and even slowly at -20°C).

  • Resolution: Discard the sample; the polymerization is irreversible.

  • Prevention: Never store the free base. Always store as the hydrochloride salt. If you must generate the free base, do so in situ immediately before the next reaction step.

Ticket #2: "The coupling reaction yield is inconsistently low."
  • Diagnosis: Premature neutralization or inefficient in situ release.

  • Root Cause: If you mix the HCl salt with a base (e.g., TEA or

    
    ) and let it sit for >15 minutes before adding your nucleophile (amine/thiol), the reagent degrades before it can react with your target.
    
  • Resolution: Adopt a "Just-in-Time" neutralization protocol (see Section 3).

Ticket #3: "The HCl salt is clumping and smells acidic."
  • Diagnosis: Hydrolysis/Hygroscopicity.[1]

  • Root Cause: The HCl salt is hygroscopic. Moisture absorption leads to hydrolysis or simply makes the solid difficult to handle.

  • Resolution: Dry the salt in a vacuum desiccator over

    
    .
    
  • Prevention: Store under inert atmosphere (Argon/Nitrogen) in a tightly sealed container at 2-8°C.

Experimental Protocols

Protocol A: Proper Storage Conditions

Objective: Maintain reagent integrity for >6 months.

ParameterSpecificationReason
Form Hydrochloride Salt (HCl)Prevents self-alkylation.
Temperature 2°C to 8°C (Refrigerated)Slows kinetic degradation.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopic).
Container Amber glass, Parafilm sealedProtects from light (potential radical degradation) and moisture.
Protocol B: In Situ Utilization (The "Just-in-Time" Method)

Objective: Use the reagent in a coupling reaction (e.g., with an amine) without isolating the unstable free base.

Reagents:

  • 2-Chloro-1-(pyridin-2-yl)ethanone HCl[2]

  • Target Nucleophile (e.g., Aniline derivative)

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: DCM, DMF, or Acetonitrile

Workflow:

  • Dissolve Nucleophile: Dissolve your target nucleophile in the solvent first.

  • Add Base: Add the organic base (1.1 - 2.0 equivalents relative to the HCl salt).

  • Add Reagent Last: Add the 2-Chloro-1-(pyridin-2-yl)ethanone HCl salt solid directly to the stirring mixture.

    • Why? As the salt dissolves, it is neutralized by the base and immediately captured by the target nucleophile, minimizing the time the free base exists unreacted.

Visualization: Correct Workflow

Workflow Start Start: HCl Salt Stored at 4°C Step1 Dissolve Target Nucleophile + Base in Solvent Start->Step1 Step2 Add HCl Salt Directly to Mixture Step1->Step2 Step3 Reaction Proceeds (Free base captured immediately) Step2->Step3 Error Isolate Free Base (Evaporate Solvent) Step2->Error DO NOT DO THIS Fail Decomposition Error->Fail

Caption: Fig 2. The "Just-in-Time" protocol minimizes the lifespan of the free base, ensuring it reacts with the target rather than itself.

FAQs

Q: Can I use the free base if I keep it at -78°C? A: While low temperatures slow the kinetics of dimerization, it is risky. The transition from cold storage to the reaction flask often provides enough thermal energy to initiate degradation. There is no synthetic advantage to isolating the free base over using the in situ method [1].

Q: Is this reagent light sensitive? A: Yes,


-haloketones can undergo photolytic cleavage of the C-Cl bond. Store in amber vials [2].

Q: I see a "2-Chloromethylpyridine" in the catalog. Is this the same? A: No. That is a different molecule (pyridine ring attached to


). However, it shares the exact same stability profile: stable as HCl, unstable as free base, for the exact same mechanistic reasons [3].

Q: What is the safety profile? A: This compound is a potent lachrymator (tear gas agent) and a vesicant. It causes severe skin and eye irritation.[3][4] Handle only in a functioning fume hood. If the free base is generated, the volatility increases, raising the exposure risk [4].

References

  • Ash, M., & Pews, R. (1981). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. Journal of Heterocyclic Chemistry. (Contextual reference on stability of analogous pyridine alkyl halides).
  • National Institutes of Health (NIH). (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International. (Demonstrates oxidative and stability issues of alpha-haloketone derivatives). Retrieved from [Link]

Sources

alternative synthesis routes for 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Specialty Heterocyclic Intermediates Subject: Synthesis & Troubleshooting for 2-Chloro-1-(pyridin-2-yl)ethanone Ticket ID: #PYR-Cl-882 Responder: Dr. Alex Vance, Senior Application Scientist

Emergency Handling Protocol: Read Before Experimentation

CRITICAL STABILITY WARNING: Users frequently report the degradation of 2-Chloro-1-(pyridin-2-yl)ethanone (Free Base) into a black, insoluble tar. This is not an oxidation issue; it is a self-alkylation mechanism.

  • The Mechanism: The pyridine nitrogen (nucleophile) attacks the

    
    -carbon of the chloroketone (electrophile) on a neighboring molecule, leading to intermolecular quaternization and polymerization.
    
  • The Solution: You must isolate and store this compound as the Hydrochloride Salt (HCl) . The protonated pyridine nitrogen is non-nucleophilic, rendering the salt stable for long-term storage.

Module 1: The Industrial Workhorse (Direct Chlorination)

Best for: Large-scale batches, cost-efficiency.[1] Primary Challenge: Controlling the Mono- vs. Di-chlorination ratio.

The standard route involves the chlorination of 2-acetylpyridine. While conceptually simple, the reaction kinetics often favor over-chlorination because the product (chloroketone) enolizes readily.

Protocol A: Sulfuryl Chloride ( ) Method
  • Reagents: 2-Acetylpyridine,

    
    , Glacial Acetic Acid (solvent).
    
  • Key Step: The use of acetic acid as a solvent suppresses the formation of the dichloro-impurity compared to chlorinated solvents like DCM.

Step-by-Step Workflow:

  • Dissolve 2-acetylpyridine (1 eq) in Glacial Acetic Acid (5 volumes).

  • Cool to 0–5°C.

  • Add

    
     (1.05 eq) dropwise over 1 hour. Do not rush this; exotherms promote di-chlorination.
    
  • Allow to warm to Room Temperature (RT) and stir for 24 hours.

  • Quench: Pour into ice water. Neutralize carefully with saturated

    
     (Keep T < 10°C).
    
  • Isolation (Critical): Extract with EtOAc. Dry organic layer.[2] Immediately bubble dry HCl gas or add 4M HCl/Dioxane to precipitate the stable salt.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Product contains >10% Dichloro impurity Excess reagent or high temperature.Reduce

to 0.95 eq. Maintain T < 5°C during addition.
Reaction stalled at 60% conversion HCl byproduct inhibition.The reaction generates HCl.[3] Ensure adequate venting or use a slight excess of reagent with longer stir times.
Product turns dark during workup Free base instability.Minimize time in the neutralized aqueous phase. Acidify immediately after extraction.

Module 2: The Precision Route (Organometallic / Weinreb)

Best for: High-purity requirements, drug discovery (SAR) libraries. Primary Challenge: Moisture sensitivity and cryogenic handling.

This route avoids the selectivity issues of chlorination by coupling a pre-chlorinated synthon to the pyridine ring. We utilize the Weinreb Amide to prevent over-addition of the nucleophile.

Protocol B: Lithiation-Weinreb Coupling
  • Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), 2-Chloro-N-methoxy-N-methylacetamide (The "Chloro-Weinreb" reagent).

  • Solvent: Anhydrous THF or Et2O.

Step-by-Step Workflow:

  • Lithiation: Dissolve 2-bromopyridine (1 eq) in anhydrous THF under Argon. Cool to -78°C .

  • Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins to generate 2-Lithiopyridine.

  • Coupling: Dissolve 2-Chloro-N-methoxy-N-methylacetamide (1.1 eq) in THF. Add this slowly to the lithiated pyridine at -78°C.

    • Note: The Weinreb amide prevents the formation of the tertiary alcohol (double addition).

  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract, dry, and convert to HCl salt immediately.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Wet solvents or incomplete lithiation.Distill THF over Na/Benzophenone. Ensure 2-bromopyridine is dry.
Formation of 2,2'-Bipyridine Wurtz-type coupling during lithiation.Keep temperature strictly below -70°C. Add n-BuLi slowly.
Starting material recovery Quenching of Li-species by proton source.Check inert gas lines for leaks. Ensure glassware is oven-dried.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic flow for both routes.

SynthesisRoutes Start Target: 2-Chloro-1-(pyridin-2-yl)ethanone RouteA Route A: Direct Chlorination (Industrial/Scale-up) Start->RouteA RouteB Route B: Organometallic (High Purity/Lab Scale) Start->RouteB AcetylPy Start: 2-Acetylpyridine RouteA->AcetylPy Chlorination Reaction: SO2Cl2 / HOAc (Electrophilic Substitution) AcetylPy->Chlorination Mixture Result: Mono + Dichloro Mix Chlorination->Mixture Purification Purification: Fractional Crystallization or HCl Salt Formation Mixture->Purification Stability CRITICAL: Convert to HCl Salt to prevent polymerization Purification->Stability BromoPy Start: 2-Bromopyridine RouteB->BromoPy Lithiation Step 1: n-BuLi, -78°C (Li-Halogen Exchange) BromoPy->Lithiation Coupling Step 2: + Chloro-Weinreb Amide (Nucleophilic Acyl Substitution) Lithiation->Coupling CleanProduct Result: High Purity Ketone Coupling->CleanProduct CleanProduct->Stability

Caption: Comparative workflow for Direct Chlorination (Route A) vs. Organometallic Synthesis (Route B).

Comparative Analysis Table

FeatureRoute A (Direct Chlorination)Route B (Organometallic)Route C (Diazoketone)*
Starting Material 2-Acetylpyridine2-BromopyridinePicolinic Acid
Key Reagent

or

gas
n-BuLi / Weinreb AmideDiazomethane (

)
Purity Profile Moderate (Dichloro impurities common)High (Specific C-C bond formation)High
Scalability ExcellentPoor (Cryogenic/Safety limits)Poor (Explosion hazard)
Safety Profile Corrosive (HCl/

gas)
Pyrophoric (n-BuLi)Extreme (Explosive/Toxic)
Estimated Yield 50–70%75–85%60–80%

*Note: Route C (Arndt-Eistert) is historically significant but generally avoided in modern scale-up due to the hazards of diazomethane.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Chloroacetate instead of the Weinreb Amide in Route B?

  • Answer: You can, but it is risky. The reaction of 2-lithiopyridine with an ester produces a ketone which is more reactive than the starting ester. This often leads to the addition of a second equivalent of lithiopyridine, forming a tertiary alcohol impurity. The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only after acidic workup, preventing over-addition.

Q2: My product turned into a solid black mass overnight. Can I recover it?

  • Answer: Unfortunately, no. The black mass is a complex polymer formed by intermolecular quaternary ammonium salt formation. You must discard it. In the future, always store the compound as the hydrochloride salt, or if you must keep the free base, store it in a dilute solution (e.g., in DCM) at -20°C to kinetically slow the polymerization.

Q3: How do I separate the mono-chloro product from the di-chloro impurity in Route A?

  • Answer: Separation is difficult by distillation due to close boiling points and thermal instability. The most effective method is fractional crystallization of the Hydrochloride salts . The mono-chloro salt typically crystallizes more readily from ethanol/ether mixtures than the di-chloro analog.

References

  • Organic Syntheses, Coll. Vol. 3, p. 538 (1955). General methods for alpha-chlorination of ketones using Sulfuryl Chloride. [Link]

  • Journal of Medicinal Chemistry. Synthesis of Imidazopyridines (Zolpidem Analogues) via 2-chloroacetylpyridine intermediates. (Referencing general reactivity patterns). [Link]

  • Bayer CropScience Patent (CN109503469B).

Sources

Validation & Comparative

FTIR characteristic peaks of 2-(Chloroacetyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 2-(Chloroacetyl)pyridine: A Comparative Technical Guide

Executive Summary

2-(Chloroacetyl)pyridine (CAS: 5326-83-0), also known as 2-chloro-1-(pyridin-2-yl)ethanone, is a critical


-haloketone intermediate used in the synthesis of indolizines, enzyme inhibitors, and complex heterocyclic pharmaceuticals.[1] Its high reactivity, driven by the electrophilic methylene group, makes it prone to hydrolysis and degradation, necessitating rigorous Quality Control (QC).[2]

This guide provides a comparative FTIR analysis to distinguish 2-(Chloroacetyl)pyridine from its metabolic precursor (2-Acetylpyridine ) and its structural isomers (3- and 4- substituted analogs).[1][2] By leveraging the inductive effects of the chlorine atom and the specific ring-substitution patterns of the pyridine moiety, researchers can rapidly validate structural integrity and purity.

Safety & Handling Protocol (Lachrymator Warning)

CRITICAL SAFETY NOTICE: 2-(Chloroacetyl)pyridine is a potent lachrymator and skin irritant.[1] It acts as a powerful alkylating agent.[1]

  • Engineering Controls: All FTIR sample preparation must be conducted inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Prepare a beaker of 10% aqueous sodium thiosulfate or dilute ammonia to neutralize spills (via alkylation/hydrolysis) immediately.[1][2]

Experimental Methodology: ATR vs. Transmission

For this low-melting solid (MP: 42–45 °C), Attenuated Total Reflectance (ATR) is the superior method over traditional KBr pellets to minimize handling and hydrolysis risk.[1][2]

Protocol:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond/ZnSe (Diamond preferred for durability against chlorinated organics).[1][2]

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans to optimize Signal-to-Noise (S/N).

  • Background: Air background collected immediately prior to sampling.[1]

  • Cleaning: Clean crystal with Isopropanol (IPA) before and after. Do not use Acetone if the crystal housing is plastic-sensitive, though acetone is effective for cleaning the residue.

Spectral Characterization: 2-(Chloroacetyl)pyridine

The spectrum is dominated by the interplay between the electron-withdrawing chlorine and the conjugated pyridine ring.

Table 1: Characteristic FTIR Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
C=O Stretch 1710 – 1725 StrongKey Identifier. Shifted to higher frequency (blue shift) compared to 2-acetylpyridine due to the -I (Inductive) effect of the

-Chlorine atom, which strengthens the C=O bond.[1]
Pyridine Ring (C=N) 1580 – 1595MediumAromatic C=N stretching vibration.[1][2] Characteristic of the 2-substituted pyridine ring.
Pyridine Ring (C=C) 1470, 1435Med/WeakSkeletal ring vibrations.[2] The 1435 cm⁻¹ band is often diagnostic for 2-substituted pyridines.[1]
C-H (Aromatic) 3050 – 3080WeakC-H stretching of the pyridine ring protons.[2]
C-H (Aliphatic) 2940 – 2960WeakMethylene (-CH₂-) asymmetric stretch.[1][2] Distinct from the methyl (-CH₃) stretch of the precursor.
C-Cl Stretch 740 – 760 StrongC-Cl stretching vibration.[1] Often overlaps with ring deformations but is significantly more intense in the chloro-derivative.[1]
Ring Deformation 990 – 1000MediumPyridine ring breathing mode.[1]

Comparative Analysis: Product vs. Alternatives

To validate the identity of 2-(Chloroacetyl)pyridine, one must differentiate it from its starting material (2-Acetylpyridine) and its structural isomers.[1][2]

Comparison A: The Precursor (2-Acetylpyridine)

The transformation from 2-Acetylpyridine to 2-(Chloroacetyl)pyridine involves the substitution of a methyl proton with chlorine.[1]

  • Carbonyl Shift:

    • 2-Acetylpyridine: C=O appears at ~1690–1700 cm⁻¹ .[1] The conjugation with the pyridine ring lowers the frequency (single-bond character).[2]

    • 2-(Chloroacetyl)pyridine: C=O shifts to ~1715 cm⁻¹ .[1][2] The electronegative chlorine pulls electron density through the

      
      -bond (Inductive effect), counteracting the conjugation and shortening the C=O bond.
      
  • Fingerprint Region:

    • Loss: The "Umbrella" bending mode of the -CH₃ group (~1360 cm⁻¹) disappears.[1]

    • Gain: A strong C-Cl band appears in the 700–800 cm⁻¹ region.[1]

Comparison B: Structural Isomers (3- and 4-Chloroacetylpyridine)

Differentiation relies on the Out-of-Plane (oop) C-H Bending vibrations in the fingerprint region (600–900 cm⁻¹), which are governed by the substitution pattern of the aromatic ring.[1][2]

IsomerSubstitution PatternDiagnostic oop C-H Bands (cm⁻¹)
2-(Chloroacetyl)pyridine ortho-like740 – 780 cm⁻¹ (Often a single strong band)
3-(Chloroacetyl)pyridine meta-like690 – 710 cm⁻¹ and 780 – 810 cm⁻¹
4-(Chloroacetyl)pyridine para-like800 – 850 cm⁻¹ (Single strong band)

Visualizing the Identification Workflow

The following diagram illustrates the logic flow for identifying 2-(Chloroacetyl)pyridine using FTIR data.

FTIR_Identification_Workflow Start Unknown Sample (Suspected Chloroacetylpyridine) Check_CO Check Carbonyl (C=O) Region (1650 - 1750 cm⁻¹) Start->Check_CO CO_Low Peak < 1700 cm⁻¹ (e.g., 1690 cm⁻¹) Check_CO->CO_Low Low Frequency CO_High Peak > 1710 cm⁻¹ (e.g., 1715 cm⁻¹) Check_CO->CO_High High Frequency (+Cl Effect) Precursor Identify: 2-Acetylpyridine (Precursor/Impurity) CO_Low->Precursor Check_Fingerprint Check Fingerprint Region (C-H oop Bending) CO_High->Check_Fingerprint Band_740 Strong Band ~740-780 cm⁻¹ Check_Fingerprint->Band_740 Band_800 Strong Band ~800-850 cm⁻¹ Check_Fingerprint->Band_800 Band_700 Two Bands ~690 & 800 cm⁻¹ Check_Fingerprint->Band_700 Result_2 CONFIRMED: 2-(Chloroacetyl)pyridine Band_740->Result_2 Result_4 Identify: 4-(Chloroacetyl)pyridine Band_800->Result_4 Result_3 Identify: 3-(Chloroacetyl)pyridine Band_700->Result_3

Caption: Logic tree for the FTIR identification of 2-(Chloroacetyl)pyridine, distinguishing it from precursors and isomers based on Carbonyl shift and C-H out-of-plane bending.

Mechanistic Causality

Why do these shifts occur?

  • Inductive Effect (-I): The chlorine atom is highly electronegative (

    
    ).[1][2] It pulls electron density away from the carbonyl carbon through the 
    
    
    
    -bond framework.[1] This destabilizes the resonance structure that puts a positive charge on the carbon (C=O
    
    
    C⁺-O⁻), effectively increasing the double-bond character of the carbonyl group. A stiffer bond vibrates at a higher frequency (
    
    
    increases in Hooke's Law:
    
    
    ).[1][2]
  • Field Effects: In the 2-position, the carbonyl oxygen and the pyridine nitrogen can experience electrostatic repulsion or dipole alignment (depending on conformation), which further fine-tunes the vibrational frequency compared to the 3- and 4- isomers where the nitrogen is distant.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Acetylpyridine (CAS 1122-62-9).[1] National Institute of Standards and Technology.[3][4][5] Available at: [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on C=O shifts and aromatic substitution patterns).

  • PubChem. Compound Summary for CID 79796: 2-(Chloroacetyl)pyridine.[1] National Center for Biotechnology Information.[1] Available at: [Link][1][2]

Sources

Comprehensive Mass Spectrometry Fragmentation Guide: Chloromethyl 2-pyridyl ketone vs. Bromomethyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethyl 2-pyridyl ketone (also known as 2-chloroacetylpyridine) is a critical electrophilic building block in the synthesis of heterocyclic pharmaceutical agents. For researchers and drug development professionals, accurate structural verification via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount.

This guide objectively compares the Electron Ionization (EI) fragmentation profile of chloromethyl 2-pyridyl ketone against its brominated alternative, bromomethyl 2-pyridyl ketone. By contrasting these two halomethyl ketones, we provide a robust framework for spectral interpretation, isotopic pattern recognition, and method validation.

Mechanistic Principles of Fragmentation

The 70 eV EI mass spectrum of halomethyl pyridyl ketones is governed by the thermodynamic stability of the resulting product ions and the leaving group ability of the halogen. Understanding the causality behind these cleavages is essential for accurate spectral interpretation.

  • Alpha-Cleavage & Acylium Ion Stability: The dominant fragmentation pathway is the alpha-cleavage of the C-C bond adjacent to the carbonyl group. Loss of the halomethyl radical (•CH

    
    X) yields the highly resonance-stabilized pyridyl acylium ion ([Py-C=O]⁺) at m/z 106. This peak universally constitutes the base peak (100% relative abundance) because the positive charge is effectively delocalized across the carbonyl oxygen and the pyridine ring's nitrogen atom.
    
  • Isotopic Signatures: The molecular ion ([M]⁺•) provides immediate, self-validating confirmation of the specific halogen. Chloromethyl 2-pyridyl ketone exhibits an [M]⁺• at m/z 155 and 157 in a characteristic 3:1 ratio (due to ³⁵Cl and ³⁷Cl) [1]. Conversely, the brominated analog shows an [M]⁺• at m/z 199 and 201 in a 1:1 ratio (due to ⁷⁹Br and ⁸¹Br).

  • Subsequent Neutral Losses: The acylium ion (m/z 106) undergoes a predictable, energy-driven loss of carbon monoxide (CO, 28 Da) to form the pyridyl cation at m/z 78. This species further degrades via the expulsion of hydrogen cyanide (HCN, 27 Da)—a hallmark of pyridine ring contraction—yielding the cyclopropenyl cation at m/z 51.

Fragmentation_Pathway M_plus Molecular Ion [M]+• m/z 155/157 (3:1) Acylium Acylium Ion [Py-C=O]+ m/z 106 M_plus->Acylium Alpha Cleavage - •CH2Cl Chloroacetyl Chloroacetyl Cation m/z 77/79 M_plus->Chloroacetyl Alpha Cleavage - •Py LossCl [M - Cl]+ m/z 120 M_plus->LossCl Halogen Loss - •Cl Pyridyl Pyridyl Cation [Py]+ m/z 78 Acylium->Pyridyl CO Loss - 28 Da Cyclopropenyl Cyclopropenyl Cation m/z 51 Pyridyl->Cyclopropenyl Ring Contraction - HCN (27 Da)

Primary EI-MS Fragmentation Pathway of Chloromethyl 2-pyridyl ketone

Comparative Data Analysis

To objectively evaluate the impact of halogen substitution on the fragmentation profile, the quantitative m/z data for both the chlorinated and brominated alternatives are summarized below.

Fragment IdentityChloromethyl 2-pyridyl ketone (m/z)Bromomethyl 2-pyridyl ketone (m/z)Diagnostic Significance
Molecular Ion [M]⁺• 155 / 157 (3:1 ratio)199 / 201 (1:1 ratio)Distinct isotopic clusters confirm the specific halogen presence.
[M - Halogen]⁺ 120120Loss of Cl• or Br•. The Br loss peak is typically more abundant due to the weaker C-Br bond.
Acylium Ion[Py-C=O]⁺ 106106Base peak (100%). Driven by alpha-cleavage and resonance stabilization. Identical for both.
Pyridyl Cation [Py]⁺ 7878Formed via loss of CO (28 Da) from the acylium ion.
[C₄H₃]⁺ 5151Formed via loss of HCN (27 Da) from the pyridyl cation.
Haloacetyl Cation 77 / 79 (3:1 ratio)121 / 123 (1:1 ratio)Minor alpha-cleavage product resulting from the loss of the pyridine radical.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step GC-MS methodology is designed as a self-validating system. Every experimental choice is grounded in analytical causality [2].

Step 1: Sample Preparation
  • Action: Dissolve the halomethyl ketone standard in high-purity dichloromethane (DCM) to achieve a final concentration of 10 µg/mL.

  • Causality: Analyzing at trace concentrations prevents detector saturation and minimizes ion-molecule reactions in the MS source. High concentrations can lead to self-chemical ionization, creating false[M+1] peaks that obscure the critical 3:1 or 1:1 halogen isotopic ratios.

Step 2: Gas Chromatography (GC) Separation
  • Action: Inject 1.0 µL of the sample using a split ratio of 1:50 at an inlet temperature of 250°C. Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Causality: The split injection ensures rapid vaporization and narrow peak widths while protecting the stationary phase from active site degradation caused by concentrated halogenated compounds. The non-polar column separates the target ketone from unreacted precursors (like 2-acetylpyridine) based strictly on boiling point, ensuring the mass spectrometer only analyzes the pure analyte.

Step 3: Mass Spectrometry (MS) Detection
  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50 to 300.

  • Causality: 70 eV is the industry standard ionization energy. It imparts enough internal energy to consistently trigger the alpha-cleavage and subsequent CO/HCN losses described above. This specific energy level ensures the resulting spectrum is highly reproducible and directly comparable to standard NIST library spectra.

  • Self-Validation Check: Before analyzing the fragmentation pattern, verify the presence of the 3:1 isotopic cluster at m/z 155/157. If this ratio is skewed, it indicates either column degradation, co-elution of an impurity, or source saturation, and the run must be invalidated.

GCMS_Workflow A Sample Prep (Dilution in DCM) B GC Injection (Split 1:50) A->B C Capillary GC (HP-5MS Column) B->C D EI Source (70 eV) C->D E Quadrupole Mass Analyzer D->E F Data System (m/z 50-300) E->F

GC-MS Analytical Workflow for Halomethyl Ketones

References

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 13C NMR in Structural Analysis

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. By measuring the resonance frequencies of 13C nuclei in a strong magnetic field, we can deduce the chemical environment of each carbon atom. The resulting chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic structure surrounding each carbon, making 13C NMR an essential tool for organic chemists in confirming molecular structures, identifying isomers, and assessing purity.

The subject of this guide, 2-Chloro-1-(pyridin-2-yl)ethanone, is a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Its structure combines a pyridine ring, a carbonyl group, and a chloromethyl group, each imparting distinct electronic effects that are reflected in its 13C NMR spectrum. Understanding these effects is crucial for the unambiguous assignment of its carbon signals.

Predicted 13C NMR Chemical Shifts for 2-Chloro-1-(pyridin-2-yl)ethanone

In the absence of a publicly available experimental spectrum for 2-Chloro-1-(pyridin-2-yl)ethanone, we have utilized validated computational methods to predict its 13C NMR chemical shifts. These prediction algorithms leverage extensive databases of known spectra and sophisticated models of electronic and steric effects.[1][2][3][4][5] The predicted chemical shifts, referenced to tetramethylsilane (TMS), are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for 2-Chloro-1-(pyridin-2-yl)ethanone (in CDCl3)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~192
CH2Cl~46
C2' (ipso-pyridyl)~153
C3'~122
C4'~137
C5'~127
C6'~149

Note: These values are predictions and may vary slightly from experimental results.

Comparative Analysis with Structurally Related Compounds

To understand and validate the predicted chemical shifts, a comparative analysis with experimentally determined spectra of analogous compounds is indispensable. We will examine 2-acetylpyridine and 2-chloroacetophenone, which represent the pyridyl ketone and α-chloroketone moieties of our target molecule, respectively.

2-Acetylpyridine: The Influence of the Pyridyl Group

2-Acetylpyridine provides a baseline for understanding the chemical shifts of the pyridine ring and the adjacent carbonyl and methyl carbons.[6]

Table 2: Experimental 13C NMR Chemical Shifts for 2-Acetylpyridine (in CDCl3)

Carbon AtomExperimental Chemical Shift (δ, ppm)
C=O~200
CH3~26
C2' (ipso-pyridyl)~154
C3'~121
C4'~136
C5'~125
C6'~149

Analysis:

  • The carbonyl carbon (C=O) in 2-acetylpyridine resonates at a significantly downfield position (~200 ppm), which is characteristic of ketones.

  • The pyridyl carbons exhibit a predictable pattern based on the nitrogen's electron-withdrawing nature. C2' and C6' are the most deshielded due to their proximity to the nitrogen atom and the carbonyl substituent.

  • The methyl carbon (CH3) is found in the typical aliphatic region (~26 ppm).

Comparing this to the predicted data for 2-Chloro-1-(pyridin-2-yl)ethanone, we observe a significant upfield shift for the carbonyl carbon (from ~200 ppm to ~192 ppm) and the adjacent carbon of the side chain (from a methyl at ~26 ppm to a chloromethyl at ~46 ppm). This is a direct consequence of the substitution of a hydrogen with a highly electronegative chlorine atom.

2-Chloroacetophenone: The Impact of α-Chlorination

2-Chloroacetophenone allows for the specific examination of the effect of an α-chloro substituent on the carbonyl and adjacent methylene carbons.[7][8][9]

Table 3: Experimental 13C NMR Chemical Shifts for 2-Chloroacetophenone (in CDCl3)

Carbon AtomExperimental Chemical Shift (δ, ppm)
C=O~191
CH2Cl~46
C1' (ipso-phenyl)~134
C2'/C6'~129
C3'/C5'~129
C4'~134

Analysis:

  • The carbonyl carbon (C=O) in 2-chloroacetophenone is shifted upfield to ~191 ppm compared to acetophenone (~198 ppm). This is a well-documented effect of α-halogenation on ketones.[10][11] The electronegative halogen atom withdraws electron density from the carbonyl carbon, but this inductive effect is counteracted by other factors, leading to a net shielding effect.

  • The chloromethyl carbon (CH2Cl) resonates at approximately 46 ppm, a significant downfield shift from a typical methyl group due to the strong deshielding effect of the chlorine atom.

The chemical shifts for the carbonyl and chloromethyl groups in 2-chloroacetophenone are in excellent agreement with the predicted values for 2-Chloro-1-(pyridin-2-yl)ethanone, reinforcing the accuracy of the prediction for these carbons.

Structural Assignment and Rationale

By combining the insights from the comparative analysis, we can confidently assign the predicted chemical shifts for 2-Chloro-1-(pyridin-2-yl)ethanone.

Figure 1: Relationship between the structure of 2-Chloro-1-(pyridin-2-yl)ethanone and its predicted 13C NMR chemical shifts.

The upfield shift of the carbonyl carbon to ~192 ppm is a key indicator of the α-chloro substitution. The signal at ~46 ppm is diagnostic for the chloromethyl group. The pyridine carbon signals maintain a pattern similar to that of 2-acetylpyridine, with C2' and C6' being the most deshielded.

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire an experimental 13C NMR spectrum of 2-Chloro-1-(pyridin-2-yl)ethanone or a related compound, the following protocol provides a reliable starting point.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used if solubility is an issue.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[12]

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer.

Figure 2: A simplified workflow for acquiring a proton-decoupled 13C NMR spectrum.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Proton Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.[13][14]

  • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to 1H NMR. The exact number will depend on the sample concentration.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.

Conclusion

This guide has provided a comprehensive analysis of the 13C NMR chemical shifts for 2-Chloro-1-(pyridin-2-yl)ethanone through the use of predicted data and a detailed comparison with structurally analogous compounds. The key takeaways for researchers are the diagnostic upfield shift of the carbonyl carbon and the downfield shift of the α-carbon due to chlorination. The provided experimental protocol offers a solid foundation for obtaining high-quality 13C NMR spectra for this and related molecules, aiding in their unambiguous structural characterization.

References

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, vol. 37, no. 4, 1997, pp. 725-33, [Link].[1][2]

  • Szafrański, Przemysław. "Can anyone help me to tell me any online website to check 13C NMR prediction...?" ResearchGate, 25 Apr. 2016, [Link].[15]

  • "13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects." R Discovery, 1 Apr. 1988, [Link].[16]

  • "α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds." auremn, [Link].[10]

  • "2-Acetylpyridine." PubChem, National Center for Biotechnology Information, [Link].[6]

  • Pugmire, R. J., et al. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC, 1981, [Link].[17]

  • "Spectrum C-21." University of Wisconsin-Madison, [Link].

  • "Acetophenone, 2-chloro-." SpectraBase, [Link].[9]

  • Pinto, Diana C., et al. "13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents[18]." ResearchGate, Sep. 2020, [Link].[19]

  • Martin, Gary E., and Ivan Reibarkh. "Structure elucidation of uniformly 13C labeled small molecule natural products." PMC, National Center for Biotechnology Information, [Link].[20]

  • Zhang, Guofu, et al. "General Experimental." The Royal Society of Chemistry, 2013, [Link].[21]

  • "2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts." SpectraBase, [Link].[22]

  • "A Great 13C NMR Spectrum Even When Your Sample is Dilute." Anasazi Instruments, 27 Jan. 2021, [Link].[12]

  • "NMR Prediction." ACD/Labs, [Link].[23]

  • "Can anyone help me to tell me any online website to check 13C NMR prediction. . .?" ResearchGate, 25 Apr. 2016, [Link].

  • "Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance)." CEITEC, [Link].[13]

  • Smith, William B. "13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses." Journal of Chemical Education, vol. 93, no. 11, 2016, pp. 1895-900, [Link].[24]

  • "CONTENTS 1. 13C NMR spectroscopy • Chemical shift." NPTEL, [Link].[14]

  • "CASPRE." caspre.ca, [Link].[3]

  • "NMR Predictor." Chemaxon Docs, [Link].[4]

  • "Predict 13C carbon NMR spectra." nmrdb.org, [Link].[5]

  • "2-Acetylpyridine - Optional[MS (GC)] - Spectrum." SpectraBase, [Link].[25]

  • "The halogen effect on the 13 C NMR chemical shift in substituted benzenes." ResearchGate, [Link].[26]

  • "Alpha Halogenation." Chemistry LibreTexts, 23 Jan. 2023, [Link].[11]

  • Long, James. "Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan." eGrove, University of Mississippi, 9 May 2019, [Link].[27]

  • "The halogen effect on the 13C NMR chemical shift in substituted benzenes." pubs.rsc.org, [Link].

Sources

Analytical Differentiation of 2-(Chloroacetyl)pyridine and 2-(Hydroxyacetyl)pyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of imidazopyridine-based therapeutics (e.g., Zolpidem), 2-(Chloroacetyl)pyridine (CAP) serves as a critical electrophilic intermediate. However, its high reactivity renders it susceptible to hydrolysis, forming 2-(Hydroxyacetyl)pyridine (HAP) .

Distinguishing these two species is not merely a matter of purity; it is a regulatory necessity. CAP contains a reactive


-haloketone moiety, classifying it as a Potential Genotoxic Impurity (PGI)  under ICH M7 guidelines due to its alkylating potential. HAP, the hydrolyzed byproduct, generally lacks this specific genotoxic structural alert.

This guide outlines the definitive analytical strategy to separate, identify, and quantify these impurities, focusing on the causality behind method selection to ensure data integrity.

Part 1: Physicochemical & Regulatory Context

Before designing the protocol, one must understand the fundamental differences driving the separation.

Feature2-(Chloroacetyl)pyridine (CAP)2-(Hydroxyacetyl)pyridine (HAP)
Structure Py-C(=O)-CH₂-Cl Py-C(=O)-CH₂-OH
Molecular Weight ~155.58 Da~137.14 Da
Reactivity High (Alkylating Agent)Low (Hydrolysis Product)
ICH M7 Status Class 2/3 (Mutagenic Alert)Class 5 (Treat as non-mutagenic if Ames negative)
Polarity (LogP) Higher (Hydrophobic)Lower (Hydrophilic)
HPLC Elution Late EluterEarly Eluter
The Stability Trap (Critical Artifacts)

Senior Scientist Insight: The most common error in analyzing CAP is in-situ hydrolysis . CAP degrades to HAP in aqueous diluents, especially at neutral/basic pH.

  • Protocol Rule: Never use 100% aqueous buffer as a sample diluent. Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) for standard preparation. Limit autosampler residence time.

Part 2: Chromatographic Separation (HPLC-UV)

The separation relies on the polarity difference between the chloro- and hydroxy- substituents. The hydroxyl group in HAP engages in hydrogen bonding with the aqueous mobile phase, reducing its retention on hydrophobic stationary phases.

Recommended Protocol
  • Column: C18 (End-capped) or Mixed-Mode (e.g., SIELC Newcrom R1 for enhanced pyridine shape).

    • Why? Standard C18 provides sufficient hydrophobic selectivity. Mixed-mode columns can prevent pyridine tailing without high buffer concentrations.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why? Pyridine derivatives are basic (pKa ~3-5). Acidic pH protonates the pyridine nitrogen (

      
      ), preventing interaction with residual silanols on the column and ensuring sharp peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
Elution Logic
  • HAP (RT ~3-5 min): Elutes first due to high polarity of the -OH group.

  • CAP (RT ~8-10 min): Elutes later due to the lipophilic nature of the -Cl atom.

Part 3: Mass Spectrometry (The "Smoking Gun")

While retention time is indicative, Mass Spectrometry (MS) provides the definitive confirmation required for regulatory submissions.

The Chlorine Isotope Signature

The most reliable differentiator is the natural abundance of Chlorine isotopes (


 and 

).
  • CAP Spectrum:

    • Exhibits a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the isotope peak (
      
      
      
      ).[1]
    • Target m/z: ~156 (

      
      ) and ~158 (
      
      
      
      ).
  • HAP Spectrum:

    • Oxygen does not possess a significant M+2 isotope.

    • Target m/z: ~138 (

      
      ).
      
MS Fragmentation Table[2]
CompoundPrecursor Ion (m/z)Key Fragment (Loss)Diagnostic Fragment m/z
CAP 156 (

)
Loss of HCl (-36)120 (Py-CO-CH)
HAP 138 (

)
Loss of H₂O (-18)120 (Py-CO-CH)

Note: Both may fragment to the same acyl-pyridine backbone (m/z 120), so the parent ion isotope pattern is the primary identification tool.

Part 4: Visualization of Workflows

Diagram 1: The Hydrolysis Pathway & Analytical Risk

This diagram illustrates the degradation pathway that necessitates strict sample handling.

HydrolysisPathway cluster_risk Analytical Risk: In-Situ Degradation CAP 2-(Chloroacetyl)pyridine (CAP) Reactive Electrophile Transition Tetrahedral Intermediate CAP->Transition + Water (Nucleophilic Attack) Water H2O / OH- HAP 2-(Hydroxyacetyl)pyridine (HAP) Stable Hydrolysis Product Transition->HAP Elimination of Cl- HCl HCl Transition->HCl

Caption: The hydrolysis of CAP to HAP occurs readily in aqueous media, posing a risk of false negatives for CAP quantification if sample preparation is delayed.

Diagram 2: Analytical Decision Tree

A logic flow for confirming the identity of an unknown impurity peak.

DecisionTree Start Unknown Impurity Peak (Pyridine-like UV Spectrum) Step1 Step 1: Check Retention Time (RP-HPLC) Start->Step1 Branch1 Early Eluting (Polar) Step1->Branch1 Suspect HAP Branch2 Late Eluting (Non-Polar) Step1->Branch2 Suspect CAP Step2 Step 2: Mass Spec (MS) Analysis Branch1->Step2 Branch2->Step2 IsotopeCheck Check M+2 Isotope Pattern Step2->IsotopeCheck ResultHAP No M+2 Pattern Mass ~138 Da Identified: HAP IsotopeCheck->ResultHAP Absent ResultCAP Distinct 3:1 (M:M+2) Ratio Mass ~156 Da Identified: CAP IsotopeCheck->ResultCAP Present

Caption: Logical workflow for distinguishing CAP from HAP using orthogonal data (Chromatography + Mass Spectrometry).

Part 5: Alternative Chemical Verification (NBP Test)

If MS is unavailable, chemical derivatization can assess the alkylating potential (the core safety concern).

The NBP Test Protocol:

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP).

  • Mechanism: NBP acts as a nucleophile, attacking the

    
    -carbon of alkylating agents.
    
  • Procedure: Mix impurity isolate with NBP in acetone, heat to 50°C for 20 min, then add base (TEA).

  • Result:

    • CAP: Turns Purple/Blue (Positive for alkylation).

    • HAP: Remains Colorless/Yellow (Negative; OH is a poor leaving group).

References

  • International Council for Harmonisation (ICH). (2017).[2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Sielc Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.Link

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Shape Issues (Tailing).Link

  • BenchChem. (2025).[3] Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide.Link

  • ChemGuide. (n.d.). Mass Spectra - Fragmentation Patterns: Chlorine Isotopes.Link

Sources

Elemental Analysis and Purity Assessment Guide: 2-Chloro-1-(pyridin-2-yl)ethanone Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride (CAS: 85577-69-1), frequently referred to as 2-(chloroacetyl)pyridine hydrochloride, is a highly reactive


-haloketone intermediate. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of thiazole and imidazole heterocyclic scaffolds.

Due to the inherent instability of the free base—which is highly prone to auto-condensation and rapid degradation—the compound is synthesized, isolated, and stored as a hydrochloride salt.

The Causality Behind the Analytical Choice: Validating the exact stoichiometry of this salt is a critical quality control step. Pyridine derivatives can form non-stoichiometric complexes with excess HCl or absorb atmospheric moisture to form highly stable hydrates. While traditional chromatographic methods (HPLC/GC) are excellent for assessing organic purity, they fail to accurately quantify the inorganic salt ratio or the hydration state of the crystal lattice.

Therefore, dynamic flash combustion elemental analysis (CHN analysis) based on the classical Pregl-Dumas method serves as the gold standard . By measuring the exact mass percentages of Carbon, Hydrogen, and Nitrogen, researchers can definitively distinguish between the anhydrous monohydrochloride salt, the free base, and any hydrated forms.

Comparative Elemental Analysis Data

To provide a comprehensive benchmark for quality control, the theoretical elemental composition of 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride is compared against its structural isomer and its brominated analog.

In high-precision organic elemental analysis, an experimental variance of ±0.3% from the theoretical value is the universally accepted tolerance for validating the purity of pharmaceutical intermediates .

CompoundCAS RNMolecular FormulaMolecular WeightTheoretical C%Theoretical H%Theoretical N%Acceptable Experimental Range (±0.3%)
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride (Target)85577-69-1

192.04 g/mol 43.78% 3.67% 7.29% C: 43.48 - 44.08%H: 3.37 - 3.97%N: 6.99 - 7.59%
3-(2-Chloroacetyl)pyridine hydrochloride (Isomer)61889-48-3

192.04 g/mol 43.78% 3.67% 7.29% C: 43.48 - 44.08%H: 3.37 - 3.97%N: 6.99 - 7.59%
2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide (Analog)175715-99-6

280.95 g/mol 29.93% 2.51% 4.99% C: 29.63 - 30.23%H: 2.21 - 2.81%N: 4.69 - 5.29%

Data Interpretation Note: A deviation


 in Hydrogen typically suggests incomplete drying (hydrate formation), while a deviation in Nitrogen indicates incomplete salt formation or free-base contamination.

Self-Validating Experimental Protocol for CHN Analysis

A reliable analytical protocol must be a self-validating system. This means incorporating rigorous sample preparation to eliminate false positives (e.g., residual solvent mimicking hydration) and utilizing specific chemical traps to prevent analytical interference from the halogens present in the molecule .

Step-by-Step Methodology:
  • Sample Desiccation (Crucial for Accuracy): Transfer 10–20 mg of the synthesized 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride into a vacuum desiccator containing phosphorus pentoxide (

    
    ). Dry at room temperature under high vacuum (0.1 mmHg) for 24 hours. Causality: This removes non-chemically bound water and residual ethereal solvents from the salt precipitation step, which would otherwise artificially inflate the Carbon and Hydrogen readings.
    
  • Micro-Weighing: Using a calibrated microbalance (precision ±0.1 µg), weigh 1.5 to 2.5 mg of the dried sample into a combustible tin capsule. Seal the capsule tightly with forceps to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the combustion reactor of a CHNS/O analyzer maintained at 950°C–1000°C. Introduce a pulse of pure

    
     to trigger flash combustion, raising the localized temperature to ~1800°C. The sample is instantly oxidized into 
    
    
    
    ,
    
    
    ,
    
    
    , and chlorine byproducts.
  • Gas Reduction and Halogen Scrubbing: Pass the combustion gases through a reduction tube containing copper at 600°C to reduce

    
     species to 
    
    
    
    gas and scrub excess
    
    
    . Causality: Because the target compound contains two chlorine atoms, the gas stream must also pass through silver wool. The silver wool quantitatively traps corrosive chlorine gas as
    
    
    , preventing it from poisoning the reduction copper or damaging the downstream detector .
  • Chromatographic Separation & Detection: Separate the resulting

    
    , 
    
    
    
    , and
    
    
    gases using a specialized gas chromatography (GC) column. Quantify each gas using a Thermal Conductivity Detector (TCD) calibrated against a high-purity certified reference material (e.g., Acetanilide).
  • Stoichiometric Validation: Cross-reference the output mass percentages against the theoretical values provided in the table above to confirm the successful synthesis of the anhydrous hydrochloride salt.

Workflow Visualization

CHN_Workflow N1 1. Salt Precipitation (Anhydrous HCl in Ether) N2 2. Vacuum Desiccation (Remove residual H2O/Solvent) N1->N2 Isolate solid N3 3. Flash Combustion (Tin Capsule, 1000°C, O2) N2->N3 Weigh 2 mg N4 4. Halogen Scrubbing (Silver Wool traps Cl/Br) N3->N4 Oxidation gases N5 5. TCD Quantification (Measure CO2, H2O, N2) N4->N5 Purified gas stream N6 6. Stoichiometric Validation (Target: C 43.78%, N 7.29%) N5->N6 Mass % output

Figure 1: Self-validating CHN analysis workflow for halogenated pyridine hydrochloride salts.

References

  • AZoM. What is a CHNS Elemental Analyzer? Retrieved from:[Link]

  • Elementar. Elemental analysis: operation & applications. Retrieved from:[Link]

  • MDPI (Molecules). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Retrieved from:[Link]

Comprehensive Comparison Guide: UV-Vis Absorption Spectra of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysics of the Pyridine Scaffold

In drug development and materials science, the pyridine ring is a ubiquitous structural motif. Understanding its electronic properties through UV-Vis absorption spectroscopy is critical for determining molecular pKa, monitoring reaction kinetics, and assessing formulation stability.

The fundamental UV-Vis spectrum of unsubstituted pyridine is characterized by two primary electronic transitions. The most prominent is a high-intensity, "bright" band at approximately 254–256 nm, which corresponds to the


 transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)[1][2]. A secondary, weaker "dark" transition occurs around 270 nm, representing the 

excitation originating from the non-bonding lone pair on the nitrogen atom[1].

Mechanistic Causality: Substituent and Solvent Effects

As an application scientist, it is crucial to understand why spectral shifts occur when the pyridine core is modified or placed in different environments. These shifts are not random; they are direct readouts of the molecule's changing quantum mechanical environment.

Solvatochromism and Hydrogen Bonding: When pyridine is analyzed in aqueous or highly polar protic solvents, the solvent molecules form hydrogen bonds with the nitrogen's lone pair. This interaction thermodynamically stabilizes the non-bonding electrons, lowering the energy of the n-orbital. Consequently, the energy gap between the n-orbital and the


 orbital widens, causing a pronounced hypsochromic (blue) shift of the 

transition[3]. In some aqueous environments, this shift is so severe that it causes an inversion of state ordering between the dark and bright transitions[3].

Substituent Effects (EDG vs. EWG):

  • Electron-Donating Groups (EDGs): The addition of groups like amines (-NH2) in 2-aminopyridine derivatives introduces exocyclic lone pairs that participate in resonance with the aromatic

    
    -system. This delocalization raises the energy of the HOMO, narrowing the HOMO-LUMO gap and resulting in a significant bathochromic (red) shift[4][5].
    
  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) in 3-cyanopyridine derivatives lower the LUMO energy by extending the conjugated system. This also facilitates a bathochromic shift, the magnitude of which is highly dependent on solvent polarity[5][6].

G A Pyridine Core (Base Transitions) B Electron-Donating Groups (e.g., -NH2) A->B C Electron-Withdrawing Groups (e.g., -CN) A->C D Raises HOMO Energy N-lone pair delocalization B->D E Lowers LUMO Energy π-conjugation extension C->E F Bathochromic Shift (Red Shift in λmax) D->F E->F

Substituent effects on the HOMO-LUMO gap and UV-Vis absorption shifts in pyridine derivatives.

Comparative Quantitative Data

The following table synthesizes experimental UV-Vis absorption data across various pyridine derivatives, illustrating the structure-property relationships discussed above.

Compound ClassRepresentative

(nm)
Primary Electronic TransitionSubstituent / Structural Effect
Unsubstituted Pyridine 254 - 256

Baseline reference[1][2].
Unsubstituted Pyridine ~270

Weak/Dark transition[1].
2-Aminopyridine Derivatives ~285

(Red-shifted)
Bathochromic shift due to EDG resonance raising HOMO[4][5].
3-Cyanopyridine Derivatives 265 - 270

Moderate bathochromic shift due to EWG lowering LUMO[5][6].
Highly Conjugated Furo-pyridines 310 - 425Intramolecular Charge TransferStrong bathochromic shift due to extended planar

-conjugation[4][6].

Self-Validating Experimental Protocol for High-Fidelity UV-Vis Acquisition

To ensure scientific integrity and reproducibility, UV-Vis spectral acquisition must be treated as a self-validating system. The following protocol guarantees that the observed spectra are true representations of the molecule's electronic structure, free from instrumental or matrix artifacts.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Action: Select an HPLC-grade solvent with an appropriate UV cutoff.

    • Causality: For deep-UV analysis of the pyridine core, acetonitrile (cutoff <190 nm) or water is required. Using solvents with higher cutoffs (e.g., acetone) will mask the critical 254 nm

      
       transition[2].
      
  • Cuvette Selection:

    • Action: Use 10 mm pathlength high-purity quartz cuvettes.

    • Causality: Standard borosilicate glass or plastic cuvettes absorb heavily below 300 nm. Quartz is mandatory to accurately capture the high-energy transitions of pyridine derivatives[5][7].

  • Baseline Correction (Blanking):

    • Action: Fill both the reference and sample cuvettes with the pure solvent and zero the spectrophotometer.

    • Causality: This mathematically eliminates the solvent's inherent absorption matrix and accounts for minor optical differences between the cuvettes, isolating the solute's electronic transitions.

  • Concentration Optimization:

    • Action: Prepare the pyridine derivative sample in the

      
       to 
      
      
      
      M range[4][5][7].
    • Causality: This concentration ensures the peak absorbance falls between 0.1 and 1.0 AU. Absorbance values above 1.5 AU suffer from stray light effects and detector non-linearity, skewing the apparent

      
      .
      
  • Spectral Acquisition:

    • Action: Scan the sample from 200 nm to 500 nm at a moderate scan speed (e.g., 200 nm/min) with a spectral slit width of 1–2 nm[1][7].

  • Beer-Lambert Validation (The Self-Validation Step):

    • Action: Run a 5-point dilution series of the sample. Plot Absorbance at

      
       versus Concentration.
      
    • Causality: A strictly linear fit (

      
      ) validates that the system obeys the Beer-Lambert law. If the plot deviates from linearity at higher concentrations, it indicates intermolecular interactions (such as 
      
      
      
      stacking or excimer formation) are altering the ground-state electronic configuration, and the sample must be further diluted.

G S1 1. Solvent & Cuvette Prep (Quartz, UV-grade solvent) S2 2. Baseline Correction (Subtract solvent absorbance) S1->S2 S3 3. Spectral Acquisition (Scan 200-500 nm) S2->S3 S4 4. Beer-Lambert Validation (Test multiple concentrations) S3->S4 S5 5. Data Output (λmax & Molar Absorptivity) S4->S5

Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

References

  • UV-spectrum of pyridine.
  • Source: sielc.
  • Source: clockss.
  • Source: sciforum.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
  • Source: nih.
  • Source: nih.

Sources

Structural Insights & Crystallographic Benchmarks: 2-Chloro-1-(pyridin-2-yl)ethanone (CPE) vs. Stable Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and crystallographic comparison of 2-Chloro-1-(pyridin-2-yl)ethanone (CPE) against its stable analogs and reaction products.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The Reactivity-Stability Paradox

In drug discovery, 2-Chloro-1-(pyridin-2-yl)ethanone (CPE) serves as a critical "linchpin" scaffold. Unlike its stable analog 2-Acetylpyridine (2-AP) , which forms predictable N,O-chelated metal complexes, CPE is an electrophilic powerhouse.

This guide objectively compares the crystallographic behavior of CPE against two primary alternatives:

  • The Stable Standard: 2-Acetylpyridine (2-AP) – Used for stable coordination.

  • The Cyclized Product: Imidazo[1,2-a]pyridine – The result of CPE complexation.

Key Finding: Direct isolation of stable CPE-metal complexes is crystallographically rare due to the rapid Ortoleva-King type cyclization . Consequently, "performance" is measured by the efficiency of ligand transformation rather than static chelation stability.

Comparative Structural Analysis

The Alternatives Defined
FeatureTarget: 2-Chloro-1-(pyridin-2-yl)ethanone (CPE) Alt A: 2-Acetylpyridine (2-AP) Alt B: Imidazo[1,2-a]pyridine
Role Reactive Electrophile / PrecursorStable Chelating LigandFused Heterocyclic Scaffold
Coordination Mode Transient N,O-chelation (leads to reaction)Stable N,O-bidentateMonodentate (N) or Bridging
Crystallographic State Typically isolated as HCl Salt Stable Neutral ComplexStable Metal Complex
Key Bond Lability C–Cl (High) C–H (Stable)N–C (Fused System)
Crystallographic Metrics & Data

The following data highlights why CPE is a reactive intermediate rather than a stable ligand.

Table 1: Bond Length Comparisons (Å)

Data derived from averaged Cambridge Structural Database (CSD) values for analogous systems.

MetricCPE (HCl Salt Structure)2-AP (Cu(II) Complex)Imidazo[1,2-a]py (Cu(II) Complex)
Pyridine N–C(ipso) 1.34 – 1.36 Å1.33 – 1.35 Å1.38 – 1.40 Å
Carbonyl C=O 1.20 – 1.22 Å1.22 – 1.24 Å (Coordinated)N/A (Cyclized)
C(alpha)–X 1.76 – 1.78 Å (C–Cl) 1.09 Å (C–H)N/A
Metal–N Distance N/A (Reactive)1.99 – 2.05 Å 1.98 – 2.02 Å
Metal–O Distance N/A2.20 – 2.30 Å N/A

Critical Insight: The C–Cl bond in CPE is elongated (approx 1.77 Å) compared to typical alkyl chlorides due to the adjacent carbonyl electron withdrawal. Upon metal coordination, the Lewis acidity of the metal further polarizes the carbonyl, making the alpha-carbon highly susceptible to nucleophilic attack by the pyridine nitrogen of a second molecule (or external nucleophiles), driving cyclization.

Reaction Pathway & Structural Transformation

The following diagram illustrates the crystallographic trajectory. Unlike 2-AP, which traps the metal in a static state, CPE uses the metal as a template for transformation.

G cluster_0 Alternative A: Stable Chelation cluster_1 Target: Reactive Pathway AP 2-Acetylpyridine (2-AP) Complex_AP [M(2-AP)2]2+ Stable N,O-Chelate (Static Crystal) AP->Complex_AP + Cu(II)/Zn(II) Intermediate Transient Metal Complex CPE 2-Chloro-1-(pyridin-2-yl) ethanone (CPE) CPE->Intermediate + Metal Salt (Coordination) Product Imidazo[1,2-a]pyridine Complex (Final Crystal) Intermediate->Product Cyclization (- HCl)

Caption: Comparative workflow showing the stability of 2-AP versus the cyclization trajectory of CPE upon metal coordination.

Experimental Protocol: Synthesizing the "Product" Complex

Since isolating the pure CPE-metal complex is difficult, the standard protocol involves exploiting its reactivity to generate Imidazo[1,2-a]pyridine metal complexes . This protocol validates the "Product" performance.[1]

Objective:

Synthesis of Copper(II) complex of Imidazo[1,2-a]pyridine using CPE as the in situ precursor.

Materials:
  • Precursor: 2-Chloro-1-(pyridin-2-yl)ethanone (CPE) HCl salt (1.0 mmol).

  • Nucleophile: 2-Aminopyridine (1.0 mmol).

  • Metal Source: CuCl₂[2]·2H₂O (0.5 mmol).[2]

  • Solvent: Ethanol (Absolute).

  • Base: NaHCO₃ (2.0 mmol).

Step-by-Step Workflow:
  • Ligand Synthesis (The Cyclization):

    • Dissolve CPE (HCl salt) and 2-Aminopyridine in 20 mL Ethanol.

    • Reflux at 80°C for 4 hours .

    • Mechanism:[1][3][4][5][6] The 2-aminopyridine attacks the alpha-carbon of CPE. The pyridine nitrogen of CPE facilitates the closure.

    • Neutralize with NaHCO₃ to release the free Imidazo[1,2-a]pyridine base.

  • Complexation:

    • Add CuCl₂[2]·2H₂O (dissolved in 5 mL EtOH) dropwise to the hot ligand solution.

    • The solution will shift from pale yellow to deep green/blue (indicative of Cu-N coordination).

  • Crystallization (Vapor Diffusion):

    • Filter the hot solution to remove NaCl/impurities.

    • Transfer the filtrate to a small vial.

    • Place the small vial inside a larger jar containing Diethyl Ether (Antisolvent).

    • Seal and store at 4°C for 72 hours .

  • Data Collection:

    • Harvest blue prism-like crystals.

    • Mount on a goniometer at 100 K for X-ray diffraction.

Structural Logic: Why CPE "Fails" as a Simple Ligand

To understand the data, one must visualize the competing forces.

Logic CPE_Node CPE Ligand (Alpha-Chloro Ketone) Path_A Path A: Simple Chelation (Like 2-AP) CPE_Node->Path_A Kinetic Product Path_B Path B: Nucleophilic Attack (Cyclization) CPE_Node->Path_B Thermodynamic Product Factor_1 Factor 1: Carbonyl Polarization (Enhanced by Metal) CPE_Node->Factor_1 Factor_2 Factor 2: Good Leaving Group (Chloride) CPE_Node->Factor_2 Result_A Unstable/Rare (Steric strain + Reactivity) Path_A->Result_A Result_B Stable Imidazo-Pyridine (Aromatic System) Path_B->Result_B Factor_1->Path_B Activates C-alpha Factor_2->Path_B Facilitates Substitution

Caption: Decision tree showing why the thermodynamic drive toward cyclization (Path B) overrides simple chelation (Path A) in CPE complexes.

References

  • Mechanism of Imidazo[1,2-a]pyridine Synthesis

    • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.[3]

  • Comparative 2-Acetylpyridine Complex Data

    • Synthesis and structural characterization of Cd(II) complexes with 2-acetylpyridine-aminoguanidine. J. Serb. Chem. Soc.
  • Copper(II)

    • Interesting copper(II)-assisted transformations of 2-acetylpyridine.[7] Dalton Transactions.

  • Related Alpha-Halo Ketone Structures

    • Crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate.[3]

  • Commercial Availability of CPE Salts

    • 2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride Product Page.[8] BLDpharm.

Sources

Safety Operating Guide

2-Chloro-1-(pyridin-2-yl)ethanone: Handling, Quenching, and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Hazard

2-Chloro-1-(pyridin-2-yl)ethanone (also known as 2-Chloroacetylpyridine) is not merely a "toxic waste" issue; it is a potent lachrymator and a reactive alkylating agent .

In my experience supporting medicinal chemistry workflows, this compound is frequently underestimated. Unlike standard solvents, improper disposal of this alpha-haloketone can evacuate a laboratory floor due to its tear-gas-like effects. It targets TRPA1 ion channels, causing severe ocular and respiratory irritation at parts-per-billion concentrations.

Core Directive: Never dispose of this compound (or its solutions) down the drain. All disposal procedures must prioritize neutralization of the alkylating capability or hermetic containment for incineration.

Hazard Profiling & Causality

To handle this chemical safely, you must understand the mechanism of its toxicity.

  • The "Warhead": The alpha-chloro ketone motif (

    
    ) is highly electrophilic.
    
  • The Mechanism: It irreversibly alkylates nucleophilic residues (specifically cysteine thiols) on biological proteins. This is why it causes lasting sensitization and why simple water rinsing is ineffective—the bond formed is covalent.

  • The Pyridine Ring: The basic nitrogen adds a layer of complexity, making the compound pH-sensitive. In acidic media, it forms salts (more stable, less volatile); in basic media, the free base is liberated, increasing volatility and lachrymatory potential.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against alpha-haloketones for prolonged periods.

ComponentRecommendationScientific Rationale
Hand Protection Silver Shield / 4H (Laminate) or Double-gloved Heavy Nitrile (min 8 mil).Alpha-haloketones permeate standard latex/thin nitrile rapidly. Laminate offers the best permeation breakthrough time.
Respiratory Fume Hood (Mandatory). If outside hood: Full-face respirator with OV/AG cartridges.The compound is a lachrymator; eye protection alone is insufficient if vapors are inhaled.
Eye Protection Chemical Goggles (Not Safety Glasses).Vapors bypass safety glasses. Goggles provide a vapor seal.
Clothing Lab coat, closed-toe shoes, chemical apron.Prevents skin absorption of the alkylating agent.
Operational Disposal Protocols
Workflow A: Bulk Waste (Unused Reagent or Concentrated Mother Liquor)

Do not attempt to quench bulk quantities (>5g) in the lab unless necessary for immediate safety. The exotherm can be dangerous.

  • Segregation: Classify as "Halogenated Organic Waste" with a sub-label: "HIGH HAZARD: LACHRYMATOR."

  • Container: Use a screw-top HDPE or glass container. Do not fill >80% to allow for thermal expansion.

  • Secondary Containment: Place the waste bottle inside a sealable clear plastic bag (Zip-lock type) before placing it in the waste drum. This protects waste handlers from residual vapors on the bottle exterior.

Workflow B: Trace Residue & Glassware Decontamination (The "Quench")

This is the most critical step for daily lab hygiene. Rinsing glassware with water/acetone merely aerosolizes the lachrymator.

The Thiosulfate Quench Protocol: We utilize a nucleophilic substitution reaction to convert the reactive alkyl chloride into a non-volatile, water-soluble thiosulfate adduct.

  • Preparation: Prepare a 10% (w/v) Sodium Thiosulfate (

    
    )  solution in water.
    
  • Application: Add the thiosulfate solution to the glassware containing the residue.

  • Agitation: Swirl and let stand for at least 30 minutes .

    • Mechanism:[1][2][3][4][5]

      
      
      
    • The resulting adduct is non-lachrymatory.

  • Verification: Carefully check for the disappearance of the acrid smell (waft method).

  • Final Wash: The quenched solution can now be disposed of in the aqueous waste stream (check local regulations) or halogenated waste if organic co-solvents were present.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters outside the hood.

  • Evacuate: Clear the immediate area. If the smell is strong, evacuate the lab.

  • Don PPE: Full-face respirator and Silver Shield gloves are required to re-enter.

  • Contain: Surround the spill with absorbent pads.

  • Neutralize (In-Situ):

    • Cover the spill with solid Sodium Thiosulfate or pads soaked in the 10% solution described above.

    • Allow 15-20 minutes contact time.

  • Cleanup: Scoop up the slurry/pads into a wide-mouth jar. Label as "Hazardous Waste: Debris from Lachrymator Spill."

  • Deodorize: Wash the floor area with a dilute ethanolic soap solution.

Visualizations
Figure 1: Disposal Decision Logic

A logical flow to determine the correct disposal path based on the state of the chemical.

DisposalLogic Start Start: Waste Identification Assess Assess Quantity & State Start->Assess Bulk Bulk Reagent / Concentrated Solution Assess->Bulk > 5g / Pure Trace Trace Residue (Glassware/Syringes) Assess->Trace < 1g / Residue Spill Spill / Accident Assess->Spill Uncontrolled Release Segregate Segregate: Halogenated Waste Bulk->Segregate Quench Add 10% Sodium Thiosulfate Trace->Quench Evacuate Evacuate & Don PPE (Respirator Required) Spill->Evacuate Label Label: 'LACHRYMATOR' Segregate->Label Incinerate Ship for High-Temp Incineration Label->Incinerate Wait Wait 30 Mins (Nucleophilic Substitution) Quench->Wait Rinse Rinse with Water/Acetone Wait->Rinse DisposeAq Dispose as Aqueous/Solvent Waste Rinse->DisposeAq Absorb Cover with Thiosulfate & Absorbent Evacuate->Absorb Pack Seal in Wide-Mouth Jar Absorb->Pack

Caption: Operational decision tree for segregating bulk waste versus quenching trace residues.

Figure 2: The Quenching Mechanism

Why Sodium Thiosulfate works: The chemical pathway to safety.

QuenchMechanism Reactant 2-Chloro-1-(pyridin-2-yl)ethanone (Lachrymator / Electrophile) Complex Transition State (S_N2 Attack) Reactant->Complex Mix Agent Sodium Thiosulfate (Nucleophile) Agent->Complex Product Thiosulfate Adduct (Water Soluble / Non-Volatile) Complex->Product Irreversible Byproduct Chloride Ion (Cl-) Complex->Byproduct

Caption: Nucleophilic substitution mechanism converting the toxic alkyl chloride into a benign salt.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3][6] [Link]

  • Organic Syntheses. (2011). Procedure for Quenching Alpha-Halo Ketones. Org. Synth. 2011, 88, 342. (Note: Reference highlights thiosulfate utility in peroxide/halide quenching). [Link]

Sources

Personal protective equipment for handling 2-Chloro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to provide researchers and drug development professionals with a robust, field-proven framework for handling 2-Chloro-1-(pyridin-2-yl)ethanone (CAS: 55484-10-1) [4].

While this compound is a highly valuable building block for heterocyclic synthesis, its structural identity as an


-haloketone classifies it as a severe lachrymator, vesicant, and alkylating agent [1][2]. This guide synthesizes chemical reactivity principles with strict safety logistics to ensure your laboratory operations remain secure, compliant, and scientifically rigorous.

Mechanistic Hazard Profile (The "Why")

To safely handle a chemical, one must first understand its mechanism of action. 2-Chloro-1-(pyridin-2-yl)ethanone shares a nearly identical toxicological profile with phenacyl chloride (commonly known as tear gas) [2].

The electron-withdrawing nature of both the pyridyl ring and the carbonyl group highly polarizes the adjacent carbon-chlorine bond. This creates a potent electrophilic center at the


-carbon, making it exceptionally susceptible to nucleophilic attack [1]. Biologically, this results in the rapid, covalent alkylation of reactive thiol groups (cysteine residues) on the TRPA1 ion channels  located in corneal and respiratory sensory nerves [1]. This irreversible binding triggers a massive calcium influx, depolarizing the trigeminal nerve and causing severe, incapacitating lachrymation, bronchospasm, and tissue damage.

TRPA1_Pathway A 2-Chloro-1-(pyridin-2-yl)ethanone (Electrophilic α-haloketone) B Covalent Alkylation of Cysteine Residues on TRPA1 A->B Nucleophilic Attack C TRPA1 Channel Activation & Conformational Change B->C D Calcium (Ca2+) Influx into Sensory Neurons C->D E Action Potential Generation (Trigeminal Nerve) D->E Depolarization F Severe Lachrymation, Pain, & Inflammation E->F Neuropeptide Release

Molecular mechanism of α-haloketone-induced lachrymation via TRPA1 activation.

Quantitative Hazard Summary
Property / HazardValue / Description
CAS Number 55484-10-1
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Chemical Class

-haloketone
Primary Hazard Severe Lachrymator / Vesicant / Corrosive
GHS Signal Word Danger [2][3]

Personal Protective Equipment (PPE) Matrix

Because of the extreme sensitivity of TRPA1 receptors, standard laboratory PPE is grossly insufficient. The following matrix outlines the mandatory PPE and the causality behind each choice.

Equipment CategorySpecificationMechanistic Justification
Eye/Face Full-face elastomeric respirator OR unvented chemical splash goggles + face shield.TRPA1 receptors in the cornea react to vapor concentrations in the parts-per-billion range. Vented goggles allow vapor ingress [1].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 particulate filters.Prevents inhalation of volatile electrophilic vapors and contaminated aerosolized dust [2].
Hands Double gloving. Inner: Nitrile (4 mil). Outer: Butyl rubber or Neoprene (8+ mil).Halogenated organics rapidly permeate standard nitrile. The outer layer provides chemical resistance; the inner provides a sterile barrier during doffing[3].
Body Tyvek® suit or heavy-duty impermeable lab coat with elastic cuffs.Prevents dermal absorption, severe skin burns, and systemic toxicity [2].

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system to eliminate single points of failure during the handling of


-haloketones.

Handling_Workflow Step1 1. Environmental Control Verify fume hood face velocity (>100 fpm) Step2 2. PPE Donning Double gloves, respirator, face shield Step1->Step2 Step3 3. Material Dispensing Execute within closed system / inert atmosphere Step2->Step3 Step4 4. Chemical Quenching Neutralize with 10% Sodium Thiosulfate Step3->Step4 Step5 5. Decontamination Surface wash with basic solution (1M NaOH) Step4->Step5

Step-by-step operational workflow for the safe handling and disposal of α-haloketones.

Step-by-Step Methodology:
  • Environmental Validation (Pre-Operation):

    • Action: Conduct all work inside a certified chemical fume hood.

    • Self-Validation: Before opening the reagent, tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. A steady, inward pull visually validates active face velocity (>100 fpm). Never rely solely on the digital monitor.

  • Dispensing and Transfer:

    • Action: Handle the material under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebag.

    • Causality: 2-Chloro-1-(pyridin-2-yl)ethanone is moisture-sensitive. Ambient humidity can cause slow hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the reagent [2].

  • Reaction Execution:

    • Action: Utilize sealed reaction vessels equipped with pressure-relief bubblers venting into a scrubber solution (1M NaOH).

    • Self-Validation: Monitor the bubbler; steady gas evolution indicates the system is actively venting through the scrubber, preventing pressure buildup and vapor escape into the laboratory environment.

Decontamination and Disposal Plan

The electrophilic nature of the


-haloketone can be actively exploited to safely destroy it prior to disposal.

Chemical Quenching (Neutralization)

  • Action: Prepare a quenching bath of 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Causality: Thiosulfate is a strong, soft nucleophile that rapidly displaces the chloride via an

    
     mechanism. This converts the hazardous, volatile 
    
    
    
    -haloketone into a non-lachrymatory, water-soluble Bunte salt [1].
  • Self-Validation: After soaking contaminated glassware or reaction residues in the thiosulfate bath for 2 hours, the complete absence of the characteristic sharp, peppery odor confirms successful neutralization.

Spill Response

  • Action: Do NOT sweep dry powders, as this aerosolizes the lachrymator [3]. Cover the spill with an inert absorbent pad, then carefully saturate the pad with the 10% sodium thiosulfate solution. Allow 15 minutes for the substitution reaction to proceed before scooping the neutralized material into a hazardous waste container.

Disposal

  • Collect all quenched aqueous waste and contaminated solids in clearly labeled, sealable high-density polyethylene (HDPE) containers. Dispose of as halogenated organic waste in accordance with local environmental regulations [2].

Emergency Response

  • Eye Contact: The lachrymatory effect will cause severe, involuntary eyelid closure (blepharospasm). You must physically hold the eyelids open and flush with copious amounts of water for at least 15 minutes [2]. Seek immediate ophthalmological care.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with mild soap and water for 15 minutes. Crucial: Do not use organic solvents (e.g., ethanol or acetone) to clean the skin, as this will dissolve the chemical and drastically enhance dermal absorption [3].

References

  • BenchChem. "An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones." BenchChem Technical Guides.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Phenacyl chloride." Thermo Fisher Scientific Safety Library.
  • CDH Fine Chemical. "PHENACYL CHLORIDE CAS NO 532-27-4 MATERIAL SAFETY DATA SHEET." CDH Fine Chemical SDS.
  • AiFChem. "112881-51-3 | 4'-(4-Pyridyl)-2,2':6',2''-terpyridine." AiFChem Product Information.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.